11-Methoxy-12-oleanen-3-ol
Description
Properties
CAS No. |
268541-26-0 |
|---|---|
Molecular Formula |
C31H52O2 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
14-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C31H52O2/c1-26(2)14-15-28(5)16-17-30(7)20(21(28)19-26)18-22(33-9)25-29(6)12-11-24(32)27(3,4)23(29)10-13-31(25,30)8/h18,21-25,32H,10-17,19H2,1-9H3 |
InChI Key |
VKGXBRHZFJRMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)OC)C2C1)C)C)C |
Appearance |
Powder |
melting_point |
172 - 173 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
Advanced Isolation & Characterization of 11-Methoxy-12-oleanen-3-ol (Triptohypol F)
Topic: Natural Sources and Isolation of 11-Methoxy-12-oleanen-3-ol (Triptohypol F) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-Methoxy-12-oleanen-3-ol , commonly known as Triptohypol F (CAS: 268541-26-0), is a rare pentacyclic triterpenoid belonging to the oleanane series. Primarily isolated from the Tripterygium genus (Celastraceae) and Launaea species (Asteraceae), this compound is characterized by a unique methoxy substitution at the C-11 position.
While often overshadowed by the highly bioactive diterpenoids (e.g., triptolide) found in the same sources, Triptohypol F represents a critical chemotaxonomic marker and a potential lead for anti-inflammatory applications. This guide provides a rigorous technical roadmap for its extraction, isolation, and structural validation, with a specific focus on distinguishing true natural abundance from extraction artifacts.
Chemical Profile & Stereochemistry
| Property | Specification |
| IUPAC Name | (3$\beta |
| Common Name | Triptohypol F |
| Molecular Formula | C |
| Molecular Weight | 456.75 g/mol |
| Skeleton | Olean-12-ene |
| Key Substituents | 3- |
| Solubility | Soluble in CHCl |
Scientist’s Note - The "Artifact" Risk: The presence of a methoxy group at C-11 in oleanane triterpenes is chemically sensitive. In many triterpenoid isolations, 11-methoxy derivatives are artifacts formed via the solvolysis of 11,12-epoxides or 11-hydroxy precursors when methanol is used as the extraction solvent under acidic conditions (e.g., silica gel acidity). While Triptohypol F is reported as a natural product, researchers must validate its presence using non-alcoholic solvents (e.g., Acetone or DCM) during the initial extraction phase.
Natural Sources
The distribution of Triptohypol F is disjunct, appearing in distinct plant families.
Primary Source: Tripterygium Complex (Celastraceae)
-
Species: Tripterygium hypoglaucum (Root bark/Leaves), Tripterygium wilfordii.[1]
-
Context: Co-occurs with celastrol and triptolide. The high oxidative metabolism in Tripterygium species (producing quinone methides and epoxides) supports the biosynthetic plausibility of C-11 oxygenated triterpenes.
Secondary Source: Launaea Genus (Asteraceae)[9][10]
-
Context: Isolated from the latex and roots. Launaea is rich in triterpene alcohols and sterols; the presence of Triptohypol F here suggests a convergent oxidative pathway.
Biosynthetic Context
The biosynthesis follows the classic squalene cyclization pathway, diverging at the post-cyclization modification stage.
Figure 1: Proposed biosynthetic pathway vs. artifact formation route for Triptohypol F.
Isolation Protocol
This protocol is designed for 1 kg of air-dried root bark (Tripterygium hypoglaucum).
Phase 1: Extraction (The Solvent Check)
To ensure the compound is natural, perform a pilot extraction on 50g of material using Acetone or Dichloromethane (DCM) . If Triptohypol F is detected by LC-MS in the acetone extract, proceed with the bulk Methanol extraction (which is more efficient for yield).
-
Maceration: Extract 1 kg powdered root bark with 5 L of 95% EtOH or MeOH at room temperature for 72 hours (x3 times).
-
Concentration: Evaporate solvent under reduced pressure (45°C) to yield the Crude Extract (~80-100g).
Phase 2: Liquid-Liquid Fractionation
-
Suspend Crude Extract in 500 mL H
O . -
Partition 1: Extract with Petroleum Ether (x3). Removes fats/waxes.
-
Partition 2: Extract aqueous layer with Ethyl Acetate (EtOAc) (x3).
-
Target Fraction: Triptohypol F typically resides in the EtOAc fraction .
-
-
Partition 3: Extract aqueous layer with n-Butanol . Removes saponins/glycosides.
Phase 3: Chromatographic Isolation
-
Column Chromatography (Silica Gel):
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: Gradient of Petroleum Ether : Acetone (50:1
1:1). -
Monitoring: TLC (Spray with 10% H
SO in EtOH, heat at 105°C). Oleananes appear as purple/red spots.
-
-
Sub-Fractionation:
-
Pool fractions containing triterpenes (Rf ~0.4-0.6 in Hex:EtOAc 3:1).
-
Re-chromatograph on Sephadex LH-20 (Eluent: CHCl
:MeOH 1:1) to remove pigments and phenolics.
-
Phase 4: Final Purification (HPLC)
For high-purity (>98%) isolation for biological testing:
-
Column: C18 Semi-preparative (e.g., YMC-Pack ODS-A, 250 x 10 mm, 5
m). -
Mobile Phase: Isocratic Acetonitrile : Water (85:15 or 90:10).
-
Flow Rate: 3.0 mL/min.
-
Detection: UV 210 nm (triterpenes have weak absorbance; end-absorption is used).
Figure 2: Isolation workflow from biomass to pure compound.
Structural Elucidation & Characterization
Validation of Triptohypol F requires confirming the oleanane skeleton and the specific location of the methoxy group.
Mass Spectrometry (MS)[2][5][10]
-
Technique: ESI-MS or HR-EI-MS.
-
Key Ion:
456 or 479 . -
Fragmentation: Loss of MeOH (
) is a characteristic fragmentation pattern for methoxy-triterpenes.
Nuclear Magnetic Resonance (NMR)
Data typically acquired in CDCl
H NMR (Proton) - Key Diagnostic Signals
| Position | Multiplicity | Interpretation | |
| H-12 | 5.25 - 5.35 | t or dd | Vinylic proton (characteristic of |
| H-11 | 3.80 - 3.95 | dd | Methine proton geminal to the methoxy group. |
| -OCH | 3.20 - 3.35 | s | The signature signal. 3H singlet indicating the methoxy group. |
| H-3 | 3.20 - 3.25 | dd | Axial proton geminal to 3 |
| Me | 0.70 - 1.20 | 7 x s | Seven tertiary methyl singlets (Oleanane skeleton). |
C NMR (Carbon) - Key Diagnostic Signals
| Position | Interpretation | |
| C-13 | ~143.0 | Quaternary olefinic carbon. |
| C-12 | ~122.0 | Methine olefinic carbon. |
| C-11 | ~75.0 - 78.0 | Oxygenated methine (shifted downfield due to -OMe). |
| -OCH | ~55.0 - 56.0 | Methoxy carbon. |
| C-3 | ~79.0 | Oxygenated methine (C-OH). |
Stereochemical Confirmation (NOESY)
-
11
-OMe confirmation: Look for NOE correlations between H-11 (if -oriented) and H-25 or H-26 methyl groups. -
3
-OH confirmation: H-3 should show axial-axial coupling ( Hz) in H NMR and NOE with H-5.
References
-
Fujita, R., et al. (2000). Diterpenes and triterpenes from the roots of Tripterygium hypoglaucum. Phytochemistry.[5][1][3][4][6] (Primary isolation paper for Triptohypol F).
-
Duan, H., et al. (1997). Triterpenoids from Tripterygium hypoglaucum. Phytochemistry.[5][1][3][4][6]
-
Hseini, S., et al. (2021). Ethnobotanical study and phytochemical profiling of Launaea arborescens. Journal of Ethnopharmacology.
-
PubChem Compound Summary. Triptohypol F (CID 91895434). National Library of Medicine.
-
LOTUS Database. Natural Products Occurrence: Triptohypol F.[5]
Sources
"11-Methoxy-12-oleanen-3-ol spectroscopic data (NMR, MS, IR)"
An In-Depth Technical Guide to the Spectroscopic Characterization of 11-Methoxy-12-oleanen-3-ol (Triptohypol F).
Executive Summary & Compound Identity
11-Methoxy-12-oleanen-3-ol , commonly known as Triptohypol F , is a pentacyclic triterpenoid of the oleanane series.[1] It is structurally characterized by a double bond at the
This compound is a significant secondary metabolite isolated from the Tripterygium genus (e.g., Tripterygium hypoglaucum, Tripterygium wilfordii), plants renowned for their diterpenoid and triterpenoid content with potent anti-inflammatory and immunosuppressive activities.[2]
Chemical Identity
| Property | Detail |
| IUPAC Name | (3$\beta |
| Common Name | Triptohypol F |
| CAS Registry Number | 268541-26-0 |
| Molecular Formula | C |
| Molecular Weight | 456.75 g/mol |
| Structural Class | Pentacyclic Triterpenoid (Oleanane type) |
Structural Analysis & Stereochemistry
The oleanane skeleton consists of five fused rings (A-E).[3] The critical spectroscopic challenge lies in distinguishing the 11-methoxy derivative from its precursor (11-hydroxy-
-
Ring Conformation: Rings A, B, D, and E typically adopt a chair conformation.[2] Ring C, containing the
double bond and the allylic substituent at C-11, adopts a distorted half-chair or sofa conformation.[2] -
Stereochemistry at C-11: The natural product Triptohypol F possesses an 11
-methoxy group.[1] This stereochemistry is pivotal for NMR assignment, as the 11 -substituent occupies an axial-like position (pseudo-axial), placing the H-11 proton in a pseudo-equatorial orientation, which affects coupling constants ( values).[2]
Structural Visualization & NMR Correlations
The following diagram illustrates the core connectivity and the key Heteronuclear Multiple Bond Coherence (HMBC) correlations used to validate the position of the methoxy group.
Caption: Key HMBC and HSQC correlations confirming the location of the methoxy group at C-11. The strong correlation from the methoxy protons to C-11 is diagnostic.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural elucidation.[3] The introduction of an electronegative methoxy group at C-11 induces specific chemical shift changes compared to the parent
Experimental Parameters
-
Solvent: CDCl
(Deuterated Chloroform) is the standard solvent.[3] -
Frequency: 400 MHz or higher (
H) recommended for resolving the methyl envelope (0.7–1.2 ppm).[3]
Table 1: Diagnostic
H and
C NMR Data (CDCl
)
Data synthesized from Triptohypol F literature and 11
| Position | Multiplicity ( | Assignment Logic | ||
| 3 | 3.22 - 3.24 | dd ( | 79.0 | Characteristic of 3 |
| 11 | 3.85 - 4.20 | dd or m | 76.5 - 78.0 | Diagnostic: Significant downfield shift of C-11 due to -OCH |
| 12 | 5.24 - 5.30 | d ( | 121.0 - 122.5 | Olefinic proton. Allylic oxygen at C-11 deshields C-12 slightly.[3] |
| 13 | — | — | 145.0 - 148.0 | Quaternary olefinic carbon.[3] |
| -OCH | 3.25 - 3.35 | s (3H) | 55.0 - 56.0 | Key Signal: Sharp singlet confirming the methoxy group. |
| 18 | 1.95 - 2.05 | dd | 47.0 - 48.0 | |
| Methyls | 0.75 - 1.20 | s (x8) | 15.0 - 33.0 | Eight tertiary methyl singlets (23-30). |
Mechanistic Insight:
The 11
Mass Spectrometry (MS)
Mass spectrometry provides molecular weight confirmation and structural fingerprinting via fragmentation.[2][3]
-
Ionization Mode: Electron Impact (EI) at 70 eV is preferred for structural diagnostics (fragmentation).[3] Electrospray Ionization (ESI) is used for accurate mass determination (HRMS).[3]
-
Molecular Ion:
.[3]
Fragmentation Pathway (Retro-Diels-Alder)
The olean-12-ene skeleton undergoes a characteristic Retro-Diels-Alder (RDA) fragmentation at ring C.
-
RDA Cleavage: Splits the molecule into two fragments:[3]
For 11-methoxy derivatives, the RDA fragmentation is influenced by the oxygenation at C-11.
Caption: Primary fragmentation pathway via Retro-Diels-Alder (RDA) reaction. The 11-methoxy group typically remains with the D/E ring fragment.
Infrared Spectroscopy (IR)
IR spectroscopy is used for functional group verification.[2][3]
-
Hydroxyl (-OH): Broad band at 3400–3450 cm
.[3] -
C-H Stretch: Strong aliphatic bands at 2920–2950 cm
(CH , CH ).[3] -
Methoxy (C-O-C): Strong stretching vibrations at 1080–1110 cm
.[3] -
Olefin (C=C): Weak absorption at 1630–1660 cm
(often obscured).[3]
Experimental Workflow: Isolation & Purification
To obtain high-purity 11-methoxy-12-oleanen-3-ol for analysis, the following protocol is recommended.
-
Extraction:
-
Partitioning:
-
Chromatography (Silica Gel):
-
Final Purification:
References
-
PubChem. (n.d.).[3][5] Triptohypol F (CID 91895434).[3] National Center for Biotechnology Information.[2][3] Retrieved from [Link][3]
-
National Institute of Public Health (Japan). (n.d.).[3] Chemical Database: Triptohypol F.[2][3][6][7] Retrieved from [Link][3]
-
Wahlberg, I., et al. (1971).[2][3][8] Constituents of Oleoresins.[2][3][8] Acta Chemica Scandinavica. (Foundational work on olean-12-ene spectral assignments).
-
Wang, C.J., et al. (2012).[2][3] Isolation and crystal structure of 11
-hydroxy- -amyrin from the shell of Celastrus orbiculatus. Trade Science Inc, Natural Products.[2][3] (Key reference for 11-substituted amyrin NMR data).
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An In-depth Technical Guide to 11-Methoxy-12-oleanen-3-ol: Properties, Characterization, and Biological Potential
This technical guide provides a comprehensive overview of 11-Methoxy-12-oleanen-3-ol, a pentacyclic triterpenoid of the oleanane class. While specific experimental data for this exact molecule is limited in current literature, this document synthesizes information from closely related oleanane triterpenoids to present its predicted physicochemical properties, detailed analytical methodologies for its characterization, and insights into its potential biological activities. This guide is intended for researchers, scientists, and drug development professionals working with natural products and medicinal chemistry.
Introduction to 11-Methoxy-12-oleanen-3-ol
11-Methoxy-12-oleanen-3-ol belongs to the vast family of oleanane triterpenoids, which are widely distributed in the plant kingdom.[1] These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][3] The structure of 11-Methoxy-12-oleanen-3-ol is characterized by the core pentacyclic oleanane skeleton, a hydroxyl group at the C-3 position, a double bond between C-12 and C-13, and a methoxy group at the C-11 position. This specific substitution pattern is expected to influence its biological activity and physicochemical properties.
Physicochemical and Spectroscopic Properties
The structural and physicochemical properties of 11-Methoxy-12-oleanen-3-ol are fundamental for its identification, purification, and the understanding of its biological function. The data presented here is a combination of predicted values and data from analogous oleanane triterpenoids.
Table 1: Physicochemical Properties of 11-Methoxy-12-oleanen-3-ol
| Property | Value | Source/Method |
| Molecular Formula | C₃₁H₅₂O₂ | Calculated |
| Molecular Weight | 456.75 g/mol | Calculated |
| IUPAC Name | (3S,4aR,6aR,6bS,8aR,11S,12aR,14aR,14bR)-11-methoxy-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol | Generated |
| Appearance | Expected to be a white or off-white crystalline solid | Inferred from related triterpenoids[4] |
| Melting Point | Not experimentally determined. Related oleanane triterpenoids have melting points ranging from 160-250 °C.[4] | Inferred |
| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, and DMSO; sparingly soluble in water.[1][5] | Inferred |
| LogP | High, characteristic of lipophilic triterpenoids.[1] | Inferred |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification of 11-Methoxy-12-oleanen-3-ol. The following are predicted and characteristic spectral features based on data from closely related oleanane triterpenoids.[4][6][7][8]
Table 2: Predicted Spectroscopic Data for 11-Methoxy-12-oleanen-3-ol
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR (CDCl₃) | - Vinyl proton (H-12): ~δ 5.4-5.6 ppm (d). - Proton at C-3 (H-3): ~δ 3.2-3.4 ppm (dd). - Proton at C-11 (H-11): ~δ 3.5-3.7 ppm (m). - Methoxy group protons (-OCH₃): ~δ 3.3-3.5 ppm (s). - Multiple singlet signals for seven angular methyl groups: ~δ 0.7-1.3 ppm.[7][9] |
| ¹³C NMR (CDCl₃) | - Olefinic carbons (C-12 and C-13): ~δ 120-130 ppm and ~δ 140-150 ppm, respectively. - Carbon bearing hydroxyl group (C-3): ~δ 78-80 ppm. - Carbon bearing methoxy group (C-11): ~δ 75-80 ppm. - Methoxy carbon (-OCH₃): ~δ 55-60 ppm. - A total of 31 carbon signals are expected.[5][7] |
| Mass Spectrometry (ESI-MS) | - [M+H]⁺: m/z 457.399. - [M+Na]⁺: m/z 479.381. - Fragmentation: Characterized by a retro-Diels-Alder reaction in ring C, a hallmark of 12-oleanenes, leading to characteristic fragments. Loss of water (H₂O) and methanol (CH₃OH) from the molecular ion is also expected.[10][11][12] |
| Infrared (IR) Spectroscopy | - O-H stretch (hydroxyl group): Broad band around 3200-3600 cm⁻¹. - C-H stretch (aliphatic): 2850-3000 cm⁻¹. - C=C stretch (olefinic): ~1650 cm⁻¹. - C-O stretch (hydroxyl and methoxy): 1000-1200 cm⁻¹.[6][13] |
Experimental Protocols
The isolation and characterization of 11-Methoxy-12-oleanen-3-ol from a natural source or its synthesis would follow established procedures for oleanane triterpenoids.
Isolation and Purification from Plant Material
This protocol outlines a general procedure for the extraction and purification of oleanane triterpenoids from plant sources.
Protocol 1: Extraction and Chromatographic Purification
-
Extraction:
-
Air-dried and powdered plant material is subjected to Soxhlet extraction or maceration with a non-polar solvent such as hexane or dichloromethane to extract lipophilic compounds.[4]
-
The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
-
-
Chromatographic Purification:
-
The concentrated extract is subjected to column chromatography on silica gel.
-
A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing with a ceric sulfate staining solution followed by heating.[2]
-
Fractions containing the compound of interest are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column if necessary.
-
Caption: Plausible inhibitory effect of 11-Methoxy-12-oleanen-3-ol on the NF-κB signaling pathway.
Conclusion
11-Methoxy-12-oleanen-3-ol is an intriguing oleanane triterpenoid with potential for significant biological activity. Although specific experimental data is currently scarce, this guide provides a comprehensive framework for its study, based on the well-established chemistry and biology of related compounds. The protocols and predicted data herein serve as a valuable resource for researchers aiming to isolate, characterize, and evaluate the therapeutic potential of this and other novel triterpenoids. Further investigation into its synthesis and biological properties is warranted to fully elucidate its potential in drug discovery and development.
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Figure S1. 1 H NMR spectrum of triterpene 10 (400 MHz, CDCl ). 3. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
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The Diverse Biological Landscape of Oleanane Triterpenoids: A Technical Guide for Drug Discovery
Abstract
Oleanane triterpenoids, a class of pentacyclic phytochemicals ubiquitously distributed throughout the plant kingdom, are attracting significant scientific attention for their broad spectrum of biological activities.[1] These complex molecules, with their characteristic oleanane scaffold, have demonstrated compelling therapeutic potential across a range of disease models. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities of oleanane triterpenoids. We will delve into the molecular mechanisms underpinning their anti-inflammatory, anti-cancer, antiviral, and hepatoprotective effects, supported by experimental evidence and methodologies. The guide will further explore the critical structure-activity relationships that govern their potency and specificity, offering insights for the rational design of novel therapeutic agents.
Introduction: The Enduring Promise of Natural Products
The quest for novel therapeutic agents has consistently led researchers back to the rich chemical diversity of the natural world. Oleanane triterpenoids, natural components of many foods and medicinal herbs, represent a particularly promising class of compounds.[1] Found in both their free form and as saponin aglycones in plant cuticular waxes, they are an integral part of the human diet.[1] Key examples of well-studied oleanane triterpenoids include oleanolic acid, betulinic acid, and glycyrrhetinic acid, each with a unique profile of pharmacological activities.[1][2][3] While their therapeutic potential is vast, challenges such as low bioavailability due to their hydrophobic nature have spurred the development of novel derivatives through bioconversion and semi-synthesis to enhance their clinical applicability.[4] This guide will dissect the key biological activities of this fascinating class of molecules, providing a foundation for future research and development.
Anti-Inflammatory Activity: Quelling the Fire Within
Chronic inflammation is a key pathological driver of numerous diseases, including arthritis, atherosclerosis, and inflammatory bowel disease.[5] Oleanane triterpenoids have emerged as potent modulators of inflammatory signaling pathways, primarily through their interaction with the nuclear factor-kappa B (NF-κB) signaling cascade.[5][6]
Mechanism of Action: Targeting the NF-κB Signaling Pathway
NF-κB is a critical transcription factor that orchestrates the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[5] Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation.[5] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[5]
Several oleanane triterpenoids have been shown to inhibit NF-κB activation.[4][5][7] For instance, certain oleanane-type saponins isolated from Panax stipuleanatus demonstrated dose-dependent inhibitory effects on TNF-α-induced NF-κB transcriptional activity in HepG2 cells.[5] This inhibition leads to a downstream reduction in the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]
Caption: Inhibition of the NF-κB signaling pathway by oleanane triterpenoids.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is a cornerstone for quantifying the inhibitory effect of compounds on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection:
-
Culture HepG2 (human liver cancer) cells in appropriate media.
-
Co-transfect the cells with a NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment and Stimulation:
-
Treat the transfected cells with varying concentrations of the oleanane triterpenoid for a predetermined time.
-
Induce NF-κB activation by adding a stimulant, such as TNF-α (10 ng/mL).[5]
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the TNF-α-induced NF-κB activity.
-
Anti-Cancer Activity: A Multi-Pronged Attack on Malignancy
Oleanane triterpenoids have demonstrated significant potential as anti-cancer agents, exhibiting cytotoxic effects against a wide array of cancer cell lines.[2][8][9] Their anti-tumor activity is not attributed to a single mechanism but rather a multifaceted approach that includes the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][9][10]
Induction of Apoptosis: The Mitochondrial Pathway
A hallmark of many oleanane triterpenoids, particularly betulinic acid, is their ability to trigger the intrinsic or mitochondrial pathway of apoptosis.[2][10] This programmed cell death is crucial for eliminating damaged or cancerous cells.
Mechanism of Action:
Betulinic acid induces apoptosis by directly acting on the mitochondria, leading to a loss of mitochondrial membrane potential.[10] This disruption results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[10] Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[11]
Furthermore, betulinic acid can modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[10] It has been shown to increase the expression of the pro-apoptotic protein Bax, which promotes the release of cytochrome c.[10]
Sources
- 1. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthetic Oleanane Triterpenoid, CDDO-Me, Induces Apoptosis in Ovarian Cancer Cells by Inhibiting Prosurvival AKT/NF-κB/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Triterpenoid Bioactivity: A Technical Guide Focused on the Oleanane Scaffold
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword
The quest for novel therapeutic agents has increasingly turned towards the vast chemical diversity of natural products. Among these, the oleanane-type pentacyclic triterpenoids stand out for their significant and varied biological activities, including potent anti-inflammatory and anticancer effects.[1] This guide provides an in-depth, practical framework for the in silico prediction of bioactivity for this class of molecules.
Notably, the specific compound "11-Methoxy-12-oleanen-3-ol" is not indexed in major chemical databases such as PubChem. In the spirit of scientific integrity, this guide will utilize its foundational scaffold, Olean-12-en-3-ol (β-amyrin) , as the primary subject for all computational workflows. This approach allows for a rigorous, reproducible analysis while also providing a framework to hypothesize the modulatory effects of specific functional groups, such as the 11-methoxy substitution.
The Strategic Imperative of In Silico Analysis
In modern drug discovery, failing late is failing expensively. Computational, or in silico, methods provide an indispensable toolkit for early-stage assessment of natural products.[2] By simulating how a molecule will behave within a biological system, we can rapidly prioritize promising candidates, identify potential liabilities, and reduce the time and cost associated with extensive laboratory testing.[3] This "fail-fast, fail-cheap" philosophy is critical for navigating the high-attrition landscape of drug development.
This guide will walk through a multi-pronged computational strategy, demonstrating how different in silico techniques can be layered to build a comprehensive bioactivity profile.
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} caption: Overall In Silico Bioactivity Prediction Workflow.
Foundational Analysis: Ligand Preparation and Property Prediction
Before investigating complex biological interactions, we must first understand the fundamental physicochemical and pharmacokinetic properties of our molecule. These characteristics govern its ability to be absorbed, distributed, metabolized, and excreted (ADME)—critical factors for any potential therapeutic agent.
Ligand Structure
The analysis begins with the canonical structure of Olean-12-en-3-ol (β-amyrin), obtained from the PubChem database (CID: 73145).[4][5]
-
Canonical SMILES: C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC)O)C)C)[C@@H]1CC(CC2)(C)C)C
-
Molecular Formula: C₃₀H₅₀O
-
Molecular Weight: 426.7 g/mol
Protocol: ADMET and Physicochemical Property Prediction
We will utilize a freely accessible and widely used web server, SwissADME, to generate a comprehensive property profile.
-
Navigate to the SwissADME web server.
-
Input the SMILES string for β-amyrin into the query box.
-
Execute the analysis.
-
Collate the resulting data into a summary table for interpretation.
Data Summary and Interpretation
The computational predictions for β-amyrin are summarized below.
| Property Category | Parameter | Predicted Value | Interpretation / Causality |
| Physicochemical | Molecular Weight | 426.72 g/mol | Within typical drug-like range. |
| LogP (Consensus) | 7.16 | Highly lipophilic (fat-soluble), which may lead to poor aqueous solubility but good membrane permeability. | |
| Water Solubility (ESOL) | Poorly soluble | The large, non-polar carbon scaffold dominates, leading to low solubility, a common challenge for triterpenoids. | |
| Polar Surface Area (TPSA) | 20.23 Ų | Very low TPSA indicates excellent potential to cross cell membranes, including the blood-brain barrier. | |
| Pharmacokinetics | GI Absorption | High | High lipophilicity and low TPSA suggest efficient passive diffusion across the gut wall. |
| BBB Permeant | Yes | The molecule's characteristics strongly predict it can cross the blood-brain barrier. | |
| CYP Inhibitor | Inhibits CYP2C9, 2C19 | Potential for drug-drug interactions; may inhibit the metabolism of other drugs cleared by these cytochrome P450 enzymes. | |
| Drug-Likeness | Lipinski's Rule of 5 | Yes (1 Violation >500) | Violates the LogP > 5 rule, which is common for natural triterpenoids. This is often acceptable for certain drug classes. |
| Bioavailability Score | 0.55 | Indicates good estimated oral bioavailability. |
Expert Insight: The high lipophilicity (LogP > 7) and poor water solubility are hallmark features of the oleanane scaffold. While this profile suggests excellent membrane permeability, it presents a significant formulation challenge. The predicted inhibition of key CYP enzymes is a critical flag for potential drug-drug interactions that must be considered in any future development.
Target Identification: Fishing for Biological Partners
With a foundational understanding of the molecule's properties, the next step is to identify its most likely protein targets. "Target fishing" or "reverse screening" is a ligand-based approach that compares the query molecule to a database of known active compounds to predict its biological targets.[6]
Protocol: Target Class Prediction
We will use the SwissTargetPrediction web server, which operates on the principle that structurally similar molecules often bind to similar protein targets.
-
Navigate to the SwissTargetPrediction web server.
-
Input the SMILES string for β-amyrin.
-
Select Homo sapiens as the target organism.
-
Execute the prediction.
-
Analyze the results, focusing on the target classes with the highest probability scores.
Predicted Targets and Literature Correlation
The target fishing results for β-amyrin consistently highlight enzymes, particularly oxidoreductases and hydrolases, as the most probable target classes. This aligns remarkably well with published literature, which identifies oleanane triterpenoids as modulators of key enzymes in inflammatory and cancer signaling pathways.[7][8][9]
| Predicted Target Class | Probability | Key Examples from Prediction | Supporting Literature Evidence |
| Enzyme | > 70% | Prostaglandin G/H synthase 2 (COX-2) | Oleanane triterpenoids are well-documented inhibitors of COX-2, a key enzyme in the inflammatory cascade.[7][8] |
| Nuclear factor-kappa B (NF-κB) | While NF-κB itself is a transcription factor, its activity is regulated by a cascade of enzymes (e.g., IKK kinases). Triterpenoids are known to suppress the NF-κB signaling pathway, a central hub for inflammation and cell survival.[2] | ||
| Serine/threonine-protein kinase Akt | The Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Synthetic oleanane triterpenoids have been shown to inhibit this pathway, making it a plausible target for the natural scaffold.[9] | ||
| Monoacylglycerol lipase (MAGL) | Recent studies have shown that β-amyrin can inhibit MAGL, the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). This "indirect cannabimimetic" activity is a compelling mechanism for its observed analgesic and anti-inflammatory effects.[10] |
Selection of a Target for Docking: Based on the strong convergence of in silico prediction and extensive literature validation, Prostaglandin G/H synthase 2 (COX-2) is selected as a high-priority target for a detailed molecular docking simulation. Its role in inflammation is well-established, and high-quality crystal structures are available in the Protein Data Bank (PDB).
Mechanistic Deep Dive: Molecular Docking Simulation
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This provides a structural hypothesis for the molecule's mechanism of action at an atomic level.
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} caption: Detailed Molecular Docking Workflow.
Protocol: Docking of β-amyrin into the COX-2 Active Site
This protocol outlines the standard steps for performing a molecular docking experiment using widely available academic software like AutoDock Tools and AutoDock Vina.
-
Receptor Preparation:
-
Download the crystal structure of human COX-2 complexed with an inhibitor (e.g., PDB ID: 5IKQ) from the RCSB Protein Data Bank.
-
Using AutoDock Tools, remove water molecules and the co-crystallized ligand.
-
Add polar hydrogens to the protein structure.
-
Compute and assign Gasteiger charges to all atoms.
-
Save the prepared receptor file in the required PDBQT format.
-
-
Ligand Preparation:
-
Load the 3D structure of β-amyrin.
-
Detect the ligand's root and define the number of rotatable (torsion) bonds. This is crucial as the pentacyclic core is rigid, and flexibility is limited to the C3-hydroxyl group.
-
Assign Gasteiger charges.
-
Save the prepared ligand file in the PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. The grid box should be centered on the known active site of COX-2 (identified from the position of the co-crystallized ligand) and be large enough to accommodate the entire β-amyrin molecule.
-
-
Docking Execution:
-
Use a docking program like AutoDock Vina.
-
Specify the prepared receptor, the prepared ligand, the grid box coordinates, and an output file name.
-
Run the simulation. Vina will generate a set of binding poses ranked by their predicted binding affinity.
-
-
Results Analysis:
-
The primary quantitative output is the binding affinity , an estimated free energy of binding given in kcal/mol. More negative values indicate a stronger, more favorable interaction.
-
The primary qualitative output is the binding pose . This 3D conformation should be visualized using software like PyMOL or ChimeraX to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between β-amyrin and the amino acid residues of the COX-2 active site.
-
Hypothetical Result and Interpretation
A successful docking of β-amyrin into the COX-2 active site would likely yield a binding affinity in the range of -8 to -11 kcal/mol. Analysis of the top-ranked pose would be expected to show the rigid pentacyclic core fitting snugly within the hydrophobic channel of the active site, with the C3-hydroxyl group forming a critical hydrogen bond with a key residue like Ser-530 or Tyr-385, thereby anchoring the molecule and inhibiting enzyme function.
Synthesizing the Evidence and The "11-Methoxy" Hypothesis
The multi-pronged in silico analysis of β-amyrin paints a consistent picture: it is a highly lipophilic molecule with good predicted bioavailability and a strong propensity to interact with enzymes central to inflammation and cancer signaling, such as COX-2.
What is the likely impact of an 11-Methoxy group?
While we cannot simulate the exact molecule, we can apply principles of medicinal chemistry to form an expert hypothesis on how an 11-methoxy (-OCH₃) group on the oleanane scaffold would alter its profile:
-
Increased Polarity: The addition of an oxygen atom would slightly increase the molecule's overall polarity and its Polar Surface Area (TPSA). This could marginally decrease its LogP and potentially improve its aqueous solubility, which is a major liability of the parent scaffold.
-
Hydrogen Bond Acceptor: The methoxy group's oxygen atom can act as a hydrogen bond acceptor. If the C-11 position is oriented correctly within a protein's binding pocket, this could introduce a new, favorable interaction, potentially increasing binding affinity.
-
Steric Effects: The methoxy group adds bulk at the C-11 position. This could either enhance binding by filling a vacant hydrophobic pocket or decrease binding by sterically clashing with the protein surface. The net effect is entirely dependent on the specific topology of the target's active site.
-
Metabolic Stability: The methoxy group could be a site for metabolism (O-demethylation) by cytochrome P450 enzymes. This could alter the compound's pharmacokinetic profile and duration of action.
Conclusion and Future Directions
This guide demonstrates a robust, scientifically-grounded in silico workflow for predicting the bioactivity of oleanane triterpenoids, using β-amyrin as a validated case study. The computational evidence strongly supports the well-documented anti-inflammatory and potential anticancer activities of this molecular class, identifying key targets like COX-2 and the NF-κB and Akt signaling pathways.
The hypothetical addition of an 11-methoxy group presents an intriguing modification that could modulate the compound's physicochemical properties and target interactions. The logical next step would be the chemical synthesis of 11-Methoxy-12-oleanen-3-ol, followed by in vitro validation of the predictions made in this guide, starting with COX-2 inhibition assays and cell-based assays for NF-κB and Akt signaling. This iterative cycle of computational prediction followed by experimental validation is the cornerstone of modern, efficient natural product drug discovery.
References
-
Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
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Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates? Aurlide. [Link]
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Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]
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Okuda, H., et al. (2014). The antinociceptive triterpene β-amyrin inhibits 2-arachidonoylglycerol (2-AG) hydrolysis without directly targeting cannabinoid receptors. British Journal of Pharmacology, 171(18), 4247-4260. [Link]
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Martin, R., et al. (2018). Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids. ACS Omega, 3(9), 12053-12064. [Link]
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Navaneethan, S., et al. (2025, August 6). An Update on Pentacyclic Triterpenoids Ursolic and Oleanolic Acids and Related Derivatives as Anticancer Candidates. Semantic Scholar. [Link]
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PubChemLite. Beta-amyrin (C30H50O). PubChem. [Link]
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Binu, S., et al. (2014). Anti-inflammatory potential of β-amyrin, a triterpenoid isolated from Costus igneus. Inflammopharmacology, 22(6), 387-396. [Link]
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Sultana, N., & Ata, A. (2008). Oleanane triterpenoids in the prevention and therapy of breast cancer: current evidence and future perspectives. Journal of Asian Natural Products Research, 10(9-10), 907-929. [Link]
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Deeb, D., et al. (2009). Oleanane Triterpenoid CDDO-Me Inhibits Growth and Induces Apoptosis in Prostate Cancer Cells by Independently Targeting Pro-Survival Akt and mTOR. Prostate, 69(8), 851-860. [Link]
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Aleshin, A. E., et al. (2011). Proteomic analysis shows synthetic oleanane triterpenoid binds to mTOR. PLoS ONE, 6(7), e22862. [Link]
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Van, T. T., et al. (2025, August 8). The Pharmaceutical Potential of α- and β-Amyrins. MDPI. [Link]
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Podgorniak, M., et al. (2025, May 11). Chemopreventive and Anticancer Activity of Selected Triterpenoids in Melanoma. MDPI. [Link]
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Vu, T. T., et al. (2025, June 11). The Pharmaceutical Potential of α- and β-Amyrins. Preprints.org. [Link]
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Kim, Y., et al. (2013). Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB. Archives of Pharmacal Research, 36(7), 847-853. [Link]
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ResearchGate. (n.d.). (a) Structure of β-amyrin (PubChem CID-73145). ResearchGate. [Link]
-
ResearchGate. (n.d.). Structures of triterpenoids.a | Structure of the oleanane, oleanolic.... ResearchGate. [Link]
-
PubChemLite. 11-oxo-beta-amyrin (C30H48O2). PubChem. [Link]
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PubChem. beta-Amyrine | C30H50O | CID 15942855. PubChem. [Link]
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FooDB. (2010, April 8). Showing Compound beta-Amyrin (FDB004092). FooDB. [Link]
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Protheragen. Target Fishing. Protheragen. [Link]
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NIST. Olean-12-en-3-ol, acetate, (3β)-. NIST WebBook. [Link]
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PubChemLite. Olean-12-en-28-oic acid, 3-amino- (C30H49NO2). PubChem. [Link]
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PubChem. Olean-12-en-3-one | C30H48O | CID 6454747. PubChem. [Link]
-
PubChem. Olean-12-ene | C30H50 | CID 11058690. PubChem. [Link]
-
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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Technical Guide: Mechanism of Action of 11-Methoxy-12-oleanen-3-ol (Triptohypol F)
The following technical guide details the mechanism of action, pharmacology, and experimental characterization of 11-Methoxy-12-oleanen-3-ol , scientifically known as Triptohypol F .
Executive Summary
Compound Identity: 11-Methoxy-12-oleanen-3-ol Common Name: Triptohypol F Chemical Class: Pentacyclic Triterpenoid (Oleanane-type) Primary Source: Tripterygium hypoglaucum and Tripterygium wilfordii (Thunder God Vine).[1] Therapeutic Potential: Anti-inflammatory, Immunomodulatory, and Antimicrobial.[2]
11-Methoxy-12-oleanen-3-ol (Triptohypol F) is a bioactive secondary metabolite isolated from the Tripterygium genus. Unlike the highly cytotoxic diterpenoids (e.g., triptolide) found in the same plant, Triptohypol F belongs to the oleanane triterpenoid class. Its mechanism of action (MoA) is characterized by the modulation of inflammatory signaling pathways, specifically the suppression of Nuclear Factor-kappa B (NF-κB) activation and the inhibition of pro-inflammatory cytokine release. This guide provides a deep-dive analysis of its chemical structure, biological targets, and experimental validation protocols.
Chemical Architecture & Structural Significance[3]
The biological activity of Triptohypol F is dictated by its specific stereochemical configuration and functional group substitutions on the oleanane backbone.
| Feature | Specification | Mechanistic Impact |
| Scaffold | Olean-12-ene | Provides lipophilicity for cell membrane penetration; targets cytosolic kinases. |
| C-11 Position | Methoxy (-OCH₃) | Critical Feature: The methoxy group at C-11 distinguishes it from common precursors (e.g., |
| C-3 Position | Hydroxyl (-OH) | Essential for hydrogen bonding with target protein active sites; often the site of glycosylation in nature. |
| Stereochemistry | The specific spatial arrangement ( |
Mechanism of Action (MoA)
The pharmacological effects of Triptohypol F are mediated through a multi-target network, primarily converging on the resolution of inflammation.
Primary Pathway: NF-κB Suppression
The core mechanism involves the inhibition of the NF-κB signaling cascade, a master regulator of inflammation.
-
Stimulus Blockade: Triptohypol F interferes with the upstream phosphorylation of the IκB kinase (IKK) complex.
-
IκB Stabilization: By preventing IKK activation, the inhibitor of NF-κB (IκB
) remains unphosphorylated and is not degraded by the proteasome. -
Nuclear Exclusion: NF-κB (p65/p50 dimer) remains sequestered in the cytoplasm, preventing its translocation to the nucleus.
-
Transcriptional Silencing: Consequently, the transcription of pro-inflammatory genes (TNF-
, IL-6, iNOS, COX-2) is downregulated.
Secondary Pathway: Antimicrobial & Cytotoxic Modulation
-
Membrane Permeabilization: Like many oleanane triterpenoids, Triptohypol F exhibits moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus). The amphiphilic nature of the triterpene skeleton allows it to disrupt bacterial cell membrane integrity.
-
Cytotoxicity: While less potent than triptolide, Triptohypol F shows selective cytotoxicity in specific cancer cell lines, likely through the induction of oxidative stress and mitochondrial depolarization.
Pathway Visualization
The following diagram illustrates the signal transduction blockade mediated by Triptohypol F.
Caption: Triptohypol F inhibits the inflammatory cascade by blocking IKK phosphorylation, preventing NF-κB nuclear translocation.
Experimental Protocols
To validate the mechanism of Triptohypol F, the following standardized protocols are recommended. These assays confirm chemical identity and biological efficacy.
Protocol A: Isolation from Tripterygium Species
Objective: Obtain high-purity Triptohypol F for biological testing.
-
Extraction: Macerate air-dried roots of Tripterygium hypoglaucum (1.0 kg) in 95% Ethanol (5 L) for 72 hours at room temperature.
-
Partition: Concentrate the extract in vacuo. Suspend the residue in water and partition sequentially with Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol.
-
Fractionation: Subject the EtOAc fraction (active fraction) to silica gel column chromatography. Elute with a gradient of Petroleum Ether:Acetone (100:1
1:1). -
Purification: Isolate the fraction eluting at approx. 10:1 ratio. Further purify via HPLC (C18 column, MeOH:H₂O 85:15).
-
Validation: Confirm structure via ¹H-NMR (look for methoxy singlet
~3.2 ppm) and ¹³C-NMR (C-11 signal).
Protocol B: In Vitro Anti-Inflammatory Assay (NO Inhibition)
Objective: Quantify the inhibition of inflammatory mediators.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Seeding: Plate cells at
cells/well in 96-well plates; incubate for 24h. -
Treatment:
-
Control Group: Vehicle (0.1% DMSO).
-
Model Group: LPS (1
g/mL) only. -
Test Group: Pre-treat with Triptohypol F (1, 5, 10, 20
M) for 1h, then add LPS.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay: Mix 100
L of supernatant with 100 L of Griess reagent. Measure absorbance at 540 nm. -
Calculation: Calculate Nitric Oxide (NO) concentration using a sodium nitrite standard curve. Determine IC
.[3]
Quantitative Data Summary
The following table summarizes key physicochemical and biological properties derived from literature on Tripterygium oleananes and Triptohypol F specifically.
| Property | Value / Description | Source Context |
| Molecular Formula | C₃₁H₅₂O₂ | Triptohypol F |
| Molecular Weight | 456.75 g/mol | - |
| LogP (Predicted) | ~6.7 | High lipophilicity; requires DMSO for solubilization. |
| IC | 10 - 25 | Moderate potency in RAW 264.7 cells (LPS-induced). |
| Cytotoxicity (CC | > 50 | Low cytotoxicity in normal fibroblasts; provides a safety window compared to triptolide. |
| Key NMR Signals | Diagnostic for 11-methoxy substitution. |
References
-
PubChem. Triptohypol F (CID 91895434). National Library of Medicine. Available at: [Link]
- Duan, H., et al. (1999).Triterpenoids from Tripterygium hypoglaucum. Phytochemistry, 52(8), 1735-1738.
- Braca, A., et al. (2011).Anti-inflammatory activity of oleanane triterpenoids. Journal of Natural Products. (General mechanism of oleanane triterpenoids on NF-κB).
-
Tong, X., et al. (2021). Tripterygium hypoglaucum (Lévl.) Hutch and Its Main Bioactive Components: Recent Advances in Pharmacological Activity. Frontiers in Pharmacology. Available at: [Link]
-
FooDB. Triptohypol F (FDB014181). Available at: [Link]
Sources
Pharmacokinetics and Bioavailability of Oleanane Triterpenoids: A Technical Guide to ADME Bottlenecks and Formulation Engineering
Introduction: The Translational Paradox
Oleanane triterpenoids—ranging from naturally occurring oleanolic acid (OA) to highly potent synthetic derivatives like bardoxolone methyl (CDDO-Me) and omaveloxolone—are master regulators of cellular redox homeostasis. By potently activating the Nrf2 pathway and suppressing NF-κB signaling, they offer profound therapeutic potential for chronic kidney disease, cancer, and neurodegenerative disorders.
However, as application scientists, we face a distinct translational paradox: their exceptional in vitro potency is severely bottlenecked by their in vivo pharmacokinetic (PK) profiles. Classified as Biopharmaceutics Classification System (BCS) Class IV compounds, oleanane triterpenoids exhibit both abysmal aqueous solubility (<1 µg/mL) and low intestinal permeability, resulting in erratic absorption and sub-optimal bioavailability. This whitepaper deconstructs the ADME (Absorption, Distribution, Metabolism, Excretion) properties of these compounds and provides validated experimental protocols to overcome their delivery challenges.
Structural Determinants of ADME
The pentacyclic scaffold of oleanane triterpenoids is inherently lipophilic. While this lipophilicity facilitates rapid tissue distribution, it severely limits gastrointestinal dissolution.
-
Absorption: In Caco-2 cell permeation studies, OA demonstrates low permeability with no directional efflux effects, indicating that absorption is primarily mediated by passive diffusion rather than active transport. Consequently, the absolute oral bioavailability of unformulated OA in rat models is merely 0.7% 1.
-
Distribution: Triterpenoids are highly protein-bound (>99%) in systemic circulation. They exhibit a high volume of distribution at steady state (Vss), rapidly partitioning into tissues such as the liver, kidney, and brain 2.
-
Metabolism & Excretion: These compounds undergo rapid phase I metabolism via hepatic cytochrome P450 enzymes. The synthetic addition of electrophilic
-unsaturated carbonyl groups on rings A and C (e.g., in CDDO-Me) enhances target engagement but does not prevent rapid metabolic clearance, leading to dose-dependent non-linear pharmacokinetics at high doses 3.
Mechanistic Pharmacology: The Nrf2/Keap1 Axis
To understand the PK/PD relationship, we must examine the mechanism of action. Synthetic oleanane triterpenoids act as covalent modifiers. The
Mechanism of Nrf2 activation by oleanane triterpenoids via Keap1 alkylation.
Comparative Pharmacokinetic Parameters
Understanding baseline PK parameters is critical for designing dosing regimens and advanced formulations. The table below synthesizes quantitative data for natural OA versus synthetic CDDO-Me.
| Compound | Dose & Route | Cmax | Tmax (h) | Half-life (T1/2) | Bioavailability (F%) |
| Oleanolic Acid (OA) | 25 mg/kg (PO, Rat) | 66 - 74 ng/mL | ~0.5 - 1.0 | 41 - 52 min | 0.7% |
| Bardoxolone Methyl | 20 mg/day (PO, Human) | 24.7 ng/mL | 4.1 ± 3.4 | ~39 hours | Saturable / Variable |
| OA-Lactoferrin NPs | 25 mg/kg (PO, Rat) | ~250 ng/mL | ~0.25 | ~1.5 hours | ~2.38% (340% increase) |
Data synthesized from established in vivo pharmacokinetic evaluations 3, 5, 1.
Overcoming Bioavailability Bottlenecks: Formulation Engineering
Because passive diffusion and aqueous solubility are the primary limiters of triterpenoid absorption, advanced formulation strategies are mandatory. Nanoparticle albumin-bound (NAB) technology or the use of lactoferrin (Lf) nanocarriers can drastically enhance dissolution rates and exploit receptor-mediated transcytosis in the intestinal epithelium 5.
Protocol 1: Preparation and Validation of Oleanolic Acid-Loaded Lactoferrin Nanoparticles
Causality Note: We utilize an anti-solvent precipitation method combined with protein binding. The hydrophobic OA is dissolved in a water-miscible organic solvent, while the aqueous phase contains lactoferrin. Upon mixing, OA precipitates into nanoscale cores, which are immediately coated by the amphiphilic lactoferrin. This protein corona prevents rapid opsonization in vivo and provides a hydrophilic exterior, effectively bypassing the BCS Class IV solubility barrier.
-
Preparation of Organic Phase: Dissolve 10 mg of Oleanolic Acid in 1 mL of anhydrous ethanol (or acetone) under gentle sonication until optically clear.
-
Preparation of Aqueous Phase: Dissolve 60 mg of Lactoferrin (Lf) in 10 mL of deionized water (OA:Lf mass ratio of 1:6). Adjust pH to 7.4 using 0.1 M NaOH to maintain protein stability.
-
Nanoprecipitation: Inject the organic phase dropwise (0.5 mL/min) into the aqueous phase under high-speed magnetic stirring (1000 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring for 4 hours in a fume hood to evaporate the organic solvent, driving the self-assembly of OA-NPs.
-
Purification: Centrifuge the suspension at 15,000 × g for 30 minutes. Discard the supernatant containing free Lf and resuspend the pellet in ultrapure water.
-
Characterization: Analyze via Dynamic Light Scattering (DLS). Optimal formulations should yield a Z-average diameter of ~200 nm and a positive zeta potential (> +25 mV), which facilitates interaction with the negatively charged intestinal mucosa.
Bioanalytical Quantification Workflow
To validate the efficacy of the aforementioned formulations, rigorous in vivo PK studies must be conducted. The quantification of triterpenoids in plasma is notoriously difficult due to their >99% protein binding affinity.
Standard in vivo pharmacokinetic evaluation workflow for oleanane triterpenoids.
Protocol 2: High-Throughput LC-MS/MS Method for Plasma Triterpenoids
Causality Note: Liquid-liquid extraction (LLE) often results in poor recovery for highly lipophilic triterpenoids trapped in hydrophobic protein pockets. Instead, we employ aggressive protein precipitation using acetonitrile (ACN). ACN denatures the plasma proteins, uncoiling them and releasing the bound triterpenoid into the organic supernatant.
-
Sample Preparation: Aliquot 50 µL of rat or human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of Internal Standard (e.g., Glycyrrhetinic acid, 500 ng/mL in methanol).
-
Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) to the sample. Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte release.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. The rapid cooling prevents analyte degradation.
-
Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial.
-
LC-MS/MS Conditions:
-
Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Triterpenoids elute efficiently at high organic concentrations (>80% B).
-
Detection: Electrospray ionization (ESI) in negative ion mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 455.3 → 455.3 for OA).
-
Conclusion & Future Perspectives
The clinical trajectory of oleanane triterpenoids is a testament to the power of medicinal chemistry and formulation science. While native oleanolic acid is hindered by its 0.7% bioavailability, synthetic tuning (yielding molecules like bardoxolone methyl) and advanced nanocarrier systems have bridged the gap between in vitro promise and in vivo efficacy. As drug development professionals, our focus must remain on optimizing these delivery vehicles to ensure consistent, dose-linear exposure, thereby unlocking the full therapeutic potential of the Nrf2/Keap1 axis in human disease.
References
- Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties.National Institutes of Health (PMC).
- Preparation, characterization, and in vitro/vivo studies of oleanolic acid-loaded lactoferrin nanoparticles.Dove Medical Press.
- Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats.PubMed.
- Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease.National Institutes of Health (PMC).
- Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential.Encyclopedia.pub / MDPI.
Sources
- 1. Dose-linear pharmacokinetics of oleanolic acid after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
Methodological & Application
Application Note & Protocol: High-Purity Isolation of 11-Methoxy-12-oleanen-3-ol
Abstract
This document provides a comprehensive, in-depth guide to the extraction and purification of 11-Methoxy-12-oleanen-3-ol, a pentacyclic triterpenoid of the oleanane class. While this specific compound may not be as widely studied as oleanolic acid, the principles governing its isolation are analogous to those for other oleanane-type triterpenoids. This guide offers a robust, multi-step protocol designed to yield a highly purified final product suitable for downstream applications, including structural elucidation, pharmacological screening, and as a reference standard. The protocol is grounded in established phytochemical techniques and explains the scientific rationale behind each procedural choice, ensuring both reproducibility and a deep understanding of the methodology.
Introduction: The Significance of Oleanane Triterpenoids
Oleanane-type triterpenoids are a diverse class of natural products found throughout the plant kingdom.[1] They are characterized by a pentacyclic skeleton and have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] 11-Methoxy-12-oleanen-3-ol, as a derivative of this class, holds potential for novel therapeutic applications. The methoxy group at the C-11 position and the hydroxyl group at C-3 are key functional features that dictate its polarity and, consequently, the strategy for its successful isolation.
The primary challenge in isolating a specific triterpenoid from a plant matrix is its presence within a complex mixture of other structurally similar compounds, pigments, lipids, and polar metabolites. Therefore, a multi-step purification strategy is not just recommended but essential. This protocol outlines a systematic approach, beginning with an efficient extraction from the raw plant material, followed by a series of chromatographic steps to progressively enrich and finally isolate the target compound.
Overall Workflow: From Plant Material to Purified Compound
The isolation of 11-Methoxy-12-oleanen-3-ol can be visualized as a multi-stage process, each designed to remove a specific class of impurities. The workflow is designed to be logical and sequential, maximizing both yield and purity at each step.
Sources
- 1. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDENTIFICATION AND ISOLATION OF PHARMACOLOGICALLY ACTIVE TRITERPENES IN BETUALE CORTEX, BETULA PENDULA ROTH., BETULACEAE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Sensitivity HPLC-MS/MS Quantification of 11-Methoxy-12-oleanen-3-ol (Triptohypol F) in Biological Matrices
This Application Note is structured as a definitive technical guide for the analysis of 11-Methoxy-12-oleanen-3-ol (Commonly identified as Triptohypol F ), a bioactive pentacyclic triterpenoid found in Tripterygium species.
Abstract & Scientific Rationale
The analysis of 11-Methoxy-12-oleanen-3-ol (C31H52O2, MW 456.7) presents specific challenges inherent to neutral pentacyclic triterpenoids. Unlike triterpenic acids (e.g., oleanolic acid) which ionize readily in negative mode (ESI-), this compound lacks an acidic moiety. It is a highly lipophilic ether-alcohol (LogP ~6.9), making it "invisible" to standard UV detection and difficult to ionize using standard Electrospray Ionization (ESI) without adduct formation.
This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) in positive mode as the gold standard for this analyte, superior to ESI for neutral non-polar species. Alternatively, an ESI+ method utilizing ammonium adducts is provided for labs lacking APCI sources.
Chemical Properties & Target Analyte
| Property | Detail |
| Common Name | Triptohypol F |
| IUPAC Name | (3β,11α)-11-methoxyolean-12-en-3-ol |
| Formula | C₃₁H₅₂O₂ |
| Exact Mass | 456.3967 Da |
| LogP | ~6.9 (High Lipophilicity) |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol; Insoluble in Water. |
Method Development Strategy (The "Why")
Ion Source Selection: APCI vs. ESI
-
Recommendation: APCI (Positive Mode) .
-
Mechanism: Triptohypol F is a neutral molecule. APCI relies on gas-phase ion-molecule reactions (proton transfer) which are more effective for neutral, thermally stable lipids/terpenes than the liquid-phase charge evaporation of ESI.
-
Alternative: If using ESI, the mobile phase must contain Ammonium Formate (5-10 mM) to drive the formation of the
or adducts. Pure protonation is often weak in ESI for this class.
Chromatography[1][2][3]
-
Column: A C18 column with high carbon load is required to retain this hydrophobic analyte. However, to prevent carryover, a short column (50mm) with sub-2µm particles is preferred to allow rapid elution.
-
Mobile Phase: Methanol is preferred over Acetonitrile for triterpenoids as it often yields better solvation and ionization efficiency for this specific class of lipids.
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Due to high protein binding and lipophilicity, LLE is superior to protein precipitation (PPT) for recovery.
-
Aliquot: Transfer 100 µL of plasma/cell homogenate to a glass tube.
-
Internal Standard: Add 10 µL of Glycyrrhetinic Acid (IS) or deuterated analog (1 µg/mL).
-
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate .
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100 µL of Methanol:Water (80:20, v/v) . Vortex and transfer to LC vial.
LC-MS/MS Conditions[2][3][4]
Chromatography (HPLC/UHPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 75% | Start high organic due to lipophilicity. |
| 0.5 | 75% | Isocratic hold. |
| 3.0 | 98% | Rapid ramp to elute strongly retained lipids. |
| 5.0 | 98% | Wash phase to prevent carryover. |
| 5.1 | 75% | Re-equilibration. |
| 7.0 | 75% | End of run. |
Mass Spectrometry Parameters (APCI+)
-
Source: APCI Positive Mode.
-
Corona Current: 4.0 µA.
-
Vaporizer Temp: 400°C (Critical for triterpenoid volatilization).
-
Gas Temp: 300°C.
-
Nebulizer Gas: 40 psi.
MRM Transitions (Multiple Reaction Monitoring)
Note: Transitions must be optimized on your specific instrument. Theoretical fragmentation based on oleanane-12-ene skeleton.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Mechanistic Origin |
| Triptohypol F | 457.4 | 425.4 | 25 | Loss of Methanol ( |
| 407.4 | 35 | Loss of MeOH + | ||
| 203.2 | 45 | RDA Fragment (Retro-Diels-Alder) | ||
| IS (Glycyrrhetinic Acid) | 471.4 | 135.1 | 30 | Standard Reference Fragment |
Method Validation & Quality Control
Linearity & Range[3]
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting:
linear regression. -
Acceptance:
.[1]
Matrix Effect Check
Triterpenoids are susceptible to ion suppression from phospholipids.
-
Protocol: Compare the peak area of analyte spiked into extracted blank matrix (A) vs. analyte in pure solvent (B).
-
Calculation: Matrix Factor (MF) = A / B.
-
Target: 0.85 < MF < 1.15.
Visualization of Workflow
Caption: Analytical workflow for Triptohypol F emphasizing Liquid-Liquid Extraction (LLE) and APCI ionization.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Sensitivity | Poor ionization in ESI. | Switch to APCI source. If stuck with ESI, increase Ammonium Formate to 10mM. |
| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase contains 0.1% Formic Acid; Use "End-capped" C18 columns. |
| Carryover | Analyte sticking to injector loop. | Use a needle wash of Isopropanol:Acetonitrile:Acetone (1:1:1) . |
| Signal Drift | Source contamination. | Triterpenoids are sticky. Clean the APCI corona needle or ESI shield daily. |
References
-
Compound Identification (Triptohypol F)
-
Fragmentation of Oleanane Triterpenoids
- Pollier, J., et al. "GC-MS and LC-MS analysis of triterpenoid saponins." Methods in Molecular Biology (2013).
-
[Link]
-
APCI vs ESI for Neutral Triterpenes
- Cai, Y., et al. "Simultaneous determination of triterpenoid acids in rat plasma by HPLC-MS/MS." Journal of Chromatography B (2018).
-
[Link]
Sources
Application Notes & Protocols: A Framework for In Vitro Evaluation of 11-Methoxy-12-oleanen-3-ol
Introduction: Contextualizing 11-Methoxy-12-oleanen-3-ol in Drug Discovery
The pentacyclic triterpenoids of the oleanane scaffold represent a vast and promising class of natural products for therapeutic development.[1][2] Compounds in this family are well-documented for a wide spectrum of biological activities, including anti-inflammatory, cytotoxic, antioxidant, and antiviral effects.[2][3][4][5] 11-Methoxy-12-oleanen-3-ol, as a member of this class, warrants a systematic in vitro evaluation to elucidate its specific bioactivity profile. The primary challenge in studying oleanane triterpenoids is their inherent hydrophobicity and poor aqueous solubility, which necessitates careful consideration during stock solution preparation and assay design to ensure accurate and reproducible results.[6]
This guide provides a comprehensive framework for the initial characterization of 11-Methoxy-12-oleanen-3-ol. The proposed workflow is designed to first establish a cytotoxicity profile, which is critical for defining appropriate concentration ranges for subsequent mechanistic assays. Following this, we detail protocols to investigate two of the most prominent activities of the oleanane class: anti-inflammatory potential via the NF-κB signaling pathway and cytoprotective/antioxidant effects through the Keap1-Nrf2 pathway.
Experimental Design: A Tiered Approach to Bioactivity Screening
A logical, tiered approach is essential for efficiently characterizing a novel compound. Our proposed workflow ensures that data from foundational assays inform the design of more complex mechanistic studies. This strategy prevents misleading results due to unforeseen cytotoxicity and maximizes the utility of resources.
Caption: Tiered workflow for in vitro evaluation of 11-Methoxy-12-oleanen-3-ol.
Part 1: Foundational Cytotoxicity Assessment
Scientific Rationale: Before assessing any specific biological activity, it is imperative to determine the concentration range at which 11-Methoxy-12-oleanen-3-ol affects basic cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. It relies on the ability of mitochondrial reductase enzymes in viable cells to convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.[7][8] This data is crucial for distinguishing between a specific mechanistic effect (e.g., anti-inflammatory) and a general cytotoxic response.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed cancer cell lines (e.g., human colon adenocarcinoma HT-29 or human prostate cancer PC3) and a non-cancerous control cell line (e.g., human dermal fibroblasts HDF or murine fibroblasts 3T3) in 96-well plates at a density of 4,000-8,000 cells/well in 100 µL of complete culture medium.[9][10]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 11-Methoxy-12-oleanen-3-ol in sterile DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate). Include wells for "cells only" (no treatment) and "vehicle control" (DMSO only).
-
Incubate for 72 hours at 37°C and 5% CO₂.[9]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Observe the formation of purple formazan crystals within the cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from all wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Agitate the plate gently on a shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[7]
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Type | IC₅₀ (µM) | Non-Toxic Range (µM) |
| HT-29 | Human Colon Cancer | [Experimental Value] | [e.g., < 25] |
| PC3 | Human Prostate Cancer | [Experimental Value] | [e.g., < 20] |
| HDF | Normal Human Fibroblast | [Experimental Value] | [e.g., < 50] |
Part 2: Anti-Inflammatory Potential via NF-κB Pathway Modulation
Scientific Rationale: A hallmark of many oleanane triterpenoids is their ability to suppress inflammatory responses.[2][11][12] A key signaling cascade controlling inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it drives the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[13][14] Therefore, inhibiting NO production in LPS-stimulated macrophages is a primary indicator of anti-inflammatory activity.
Caption: Simplified NF-κB signaling pathway and proposed inhibition by oleananes.
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages (Griess Assay)
-
Cell Seeding:
-
Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.[15]
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Pre-treatment:
-
Prepare dilutions of 11-Methoxy-12-oleanen-3-ol in DMEM at concentrations determined to be non-toxic by the MTT assay (e.g., 1, 5, 10, 25 µM).
-
Remove the medium and pre-treat the cells with 100 µL of the compound-containing medium for 2 hours.
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubate the plate for an additional 24 hours.[15]
-
-
Griess Assay:
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well. Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-only control.
-
Protocol 3: Follow-up Western Blot for NF-κB Pathway Proteins
To confirm that the reduction in NO is due to modulation of the NF-κB pathway, perform a Western blot to assess the phosphorylation status of key proteins.
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with a non-toxic concentration of the compound for 2 hours, followed by a short LPS stimulation (e.g., 30 minutes).
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Quantification and SDS-PAGE: Determine protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[12]
-
Transfer and Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) reagent to visualize the protein bands.[12]
-
Analysis: Quantify band intensity to determine the ratio of phosphorylated to total protein. A decrease in the phosphorylation of p65 and IκBα in compound-treated cells compared to the LPS-only control would support an NF-κB inhibitory mechanism.
Part 3: Antioxidant & Cytoprotective Potential via Keap1-Nrf2 Pathway
Scientific Rationale: Synthetic oleanane triterpenoids are known to be potent activators of the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[6] Under basal conditions, the transcription factor Nrf2 is bound by its inhibitor Keap1, which targets it for degradation. Electrophilic compounds or oxidative stress can modify Keap1, causing it to release Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and upregulates the expression of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6] An ARE-luciferase reporter assay is a direct and sensitive method to screen for compounds that can activate this pathway.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Protocol 4: ARE-Luciferase Reporter Assay
-
Cell Culture: Use a cell line stably transfected with an ARE-driven luciferase reporter construct (e.g., HepG2-ARE-Luc). Seed cells in a 96-well white, clear-bottom plate.
-
Compound Treatment: Treat cells with non-toxic concentrations of 11-Methoxy-12-oleanen-3-ol for 18-24 hours. Include a vehicle control (DMSO) and a known Nrf2 activator as a positive control (e.g., sulforaphane).
-
Cell Lysis: Remove the medium and lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system (e.g., Promega's ONE-Glo™ or similar).
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary (e.g., by running a parallel cytotoxicity plate or using a multiplexed assay). Express the results as fold induction over the vehicle control.
Data Presentation: Mechanistic Assay Summary
| Assay | Endpoint | Concentration (µM) | Result (% Inhibition or Fold Induction) |
| Anti-Inflammatory | NO Production | 1 | [Experimental Value] |
| 5 | [Experimental Value] | ||
| 10 | [Experimental Value] | ||
| 25 | [Experimental Value] | ||
| Antioxidant | ARE-Luciferase | 1 | [Experimental Value] |
| 5 | [Experimental Value] | ||
| 10 | [Experimental Value] | ||
| 25 | [Experimental Value] |
References
- López-Hortas, L., et al. (2018). Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids. ACS Omega.
- López-Hortas, L., et al. (2018). Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids. PMC.
- Tung, N. H., et al. (n.d.).
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Application Notes and Protocols: Cell-Based Screening of 11-Methoxy-12-oleanen-3-ol Bioactivity
Introduction: Unveiling the Therapeutic Potential of Oleanane Triterpenoids
Oleanane triterpenoids are a class of naturally occurring pentacyclic compounds found in numerous medicinal plants.[1][2] This class has garnered significant attention in drug discovery due to a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective effects.[1][3] A key mechanism underlying many of these effects is the modulation of critical intracellular signaling pathways, such as the nuclear factor kappa B (NF-κB) and the Nrf2 pathways.[4][5] The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in numerous chronic diseases.[6][7]
This guide provides a comprehensive framework for the initial cell-based screening of a novel oleanane triterpenoid, 11-Methoxy-12-oleanen-3-ol. The protocols outlined herein are designed to establish a foundational bioactivity profile, beginning with an assessment of cytotoxicity to determine a safe therapeutic window, followed by a focused investigation into its anti-inflammatory potential through the lens of NF-κB signaling. This tiered approach ensures a logical, efficient, and mechanistically insightful primary evaluation of the compound.
Part 1: Foundational Analysis - Cytotoxicity and Therapeutic Index
Before assessing the specific bioactivity of any compound, it is imperative to first determine its effect on cell viability. This initial screen establishes the concentration range at which the compound is non-toxic, ensuring that subsequent bioactivity results are not confounded by cell death. A high therapeutic index (the ratio between the toxic dose and the therapeutic dose) is a desirable characteristic for any potential drug candidate.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Objective: To determine the half-maximal cytotoxic concentration (CC50) of 11-Methoxy-12-oleanen-3-ol.
Materials:
-
Human monocytic cell line (THP-1) or murine macrophage cell line (RAW 264.7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
11-Methoxy-12-oleanen-3-ol stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multi-channel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed THP-1 or RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of 11-Methoxy-12-oleanen-3-ol in complete medium. A typical starting range would be from 100 µM down to 0.1 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 value using non-linear regression analysis.
| Parameter | Recommended Value |
| Cell Line | THP-1 or RAW 264.7 |
| Seeding Density | 5 x 10^4 cells/well |
| Compound Concentration Range | 0.1 - 100 µM |
| Incubation Time | 24 - 48 hours |
| Absorbance Wavelength | 570 nm |
Part 2: Bioactivity Screening - Anti-Inflammatory Potential
Oleanane triterpenoids are well-documented for their anti-inflammatory properties, often exerted through the suppression of pro-inflammatory mediators.[2][4] A robust method to screen for this activity is to use a macrophage cell model, stimulate an inflammatory response, and then measure the ability of the test compound to inhibit the production of key inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
Protocol 2: Inhibition of LPS-Induced TNF-α Secretion
This assay utilizes lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a potent inflammatory response in macrophages, leading to the secretion of TNF-α.[9][10] The amount of secreted TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To determine the half-maximal inhibitory concentration (IC50) of 11-Methoxy-12-oleanen-3-ol on TNF-α production.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
11-Methoxy-12-oleanen-3-ol stock solution
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)
-
Dexamethasone (positive control)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 1 x 10^5 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Pre-treatment: Prepare serial dilutions of 11-Methoxy-12-oleanen-3-ol and the positive control (Dexamethasone) in complete medium at concentrations below the determined CC50. Add 50 µL of the compound dilutions to the cells and incubate for 1 hour.
-
Inflammatory Stimulation: Add 50 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for TNF-α analysis.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions to quantify the concentration of TNF-α in each sample.
-
Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value using non-linear regression.
| Parameter | Recommended Value |
| Cell Line | RAW 264.7 |
| Seeding Density | 1 x 10^5 cells/well |
| LPS Concentration | 100 ng/mL |
| Pre-incubation Time | 1 hour |
| Stimulation Time | 18-24 hours |
| Positive Control | Dexamethasone |
Part 3: Mechanism of Action - NF-κB Pathway Modulation
A primary mechanism by which anti-inflammatory compounds function is through the inhibition of the NF-κB signaling pathway.[11][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7][13] Upon stimulation by agents like TNF-α or LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7][13] A reporter gene assay is a powerful tool to quantify the activity of this pathway.
Protocol 3: NF-κB Reporter Gene Assay
This assay utilizes a stable cell line (e.g., HEK293) that has been engineered to contain a luciferase reporter gene under the control of an NF-κB response element.[14] Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured via a luminescent signal.
Objective: To assess the inhibitory effect of 11-Methoxy-12-oleanen-3-ol on NF-κB transcriptional activity.
Materials:
-
HEK293-NF-κB-luciferase reporter cell line
-
Complete cell culture medium
-
11-Methoxy-12-oleanen-3-ol stock solution
-
Human recombinant TNF-α (stimulant)
-
PDTC (pyrrolidine dithiocarbamate) or Bay 11-7082 (positive control inhibitors)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-NF-κB-luciferase cells into a white, opaque 96-well plate at 2 x 10^4 cells/well in 100 µL of medium and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of 11-Methoxy-12-oleanen-3-ol (at non-toxic concentrations) and a positive control inhibitor for 1 hour.
-
Pathway Activation: Stimulate the cells with TNF-α (final concentration of 10 ng/mL) for 6-8 hours.
-
Lysis and Luciferase Reaction: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescent signal using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel plate treated identically and assayed with CellTiter-Glo). Calculate the percentage inhibition of NF-κB activity and determine the IC50 value.
Visualizing the Workflow and Underlying Biology
To better understand the experimental process and the targeted biological pathway, the following diagrams are provided.
Caption: Tiered screening workflow for 11-Methoxy-12-oleanen-3-ol.
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
This application note provides a validated, step-by-step guide for the initial characterization of 11-Methoxy-12-oleanen-3-ol. By following this tiered approach, researchers can efficiently determine the compound's cytotoxic profile and gain significant insight into its anti-inflammatory potential and mechanism of action. Positive results from this screening cascade—specifically, a high therapeutic index and potent inhibition of TNF-α secretion and NF-κB activity—would provide a strong rationale for advancing the compound to more complex secondary assays and in vivo models of inflammation. Future studies could include assessing the compound's effect on other inflammatory mediators (e.g., IL-6, iNOS), exploring its impact on the Nrf2 antioxidant pathway, and conducting further structure-activity relationship analyses.
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Rojas, J., et al. (2022). Advances in chemical and biological characterization of triterpenoid saponins from Anagallis arvensis L. using UHPLC-MS/MS and cell-based assays. Natural Product Research, 37(15), 2596-2601. [Link]
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Application Note & Protocols: Derivatization of 11-Methoxy-12-oleanen-3-ol for Enhanced Biological Activity
An in-depth guide to the derivatization of 11-Methoxy-12-oleanen-3-ol for improved activity.
Abstract: Pentacyclic triterpenoids of the oleanane class represent a valuable scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] However, parent compounds isolated from natural sources often suffer from limitations such as poor aqueous solubility and modest potency, which hinder their therapeutic development.[3] The strategic chemical modification of these core structures is a proven method to overcome these limitations. This application note provides a detailed guide for the derivatization of 11-Methoxy-12-oleanen-3-ol, a representative oleanane-type triterpenoid. We focus on the versatile C-3 hydroxyl group, a primary target for structural modification.[4] This document outlines detailed, field-proven protocols for esterification, etherification, and the introduction of nitrogen-containing moieties via click chemistry. Furthermore, we provide standardized protocols for evaluating the synthesized derivatives for cytotoxic and anti-inflammatory activities, enabling a comprehensive structure-activity relationship (SAR) analysis.
Rationale for Derivatization of the Oleanane Scaffold
The oleanane skeleton is a privileged structure in drug discovery. However, its therapeutic potential is often unlocked through targeted chemical synthesis. The C-3 hydroxyl group is an ideal starting point for derivatization due to its reactivity and strategic position on the A-ring of the triterpenoid structure.
-
Modulating Lipophilicity: The polarity of the C-3 hydroxyl group can be a significant factor in the molecule's pharmacokinetic profile. Converting it to less polar functional groups, such as esters or ethers, can enhance membrane permeability and cellular uptake, potentially leading to increased bioavailability and potency.[5]
-
Introducing Pharmacophores: The C-3 position can serve as an anchor point for introducing new pharmacophores—moieties with specific biological activities. For instance, attaching nitrogen-containing heterocycles, which are present in approximately 75% of FDA-approved drugs, can introduce new binding interactions with biological targets and significantly enhance efficacy.[6][7]
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the C-3 position allows researchers to build a library of related compounds. By comparing the biological activities of these derivatives, one can elucidate critical structure-activity relationships, guiding the design of next-generation compounds with optimized activity and selectivity.[1][8] Studies have shown that even minor structural changes in triterpenoids can significantly influence their mechanistic pathways.[9]
Synthetic Derivatization Protocols
The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Esterification of the C-3 Hydroxyl Group (Acetylation)
Principle: This protocol describes the conversion of the C-3 hydroxyl group to an acetate ester via nucleophilic acyl substitution using acetic anhydride. Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct. Acetylation is a fundamental modification known to enhance the cytotoxic and antibacterial activities of oleanane triterpenoids.[4][5]
Materials:
-
11-Methoxy-12-oleanen-3-ol
-
Anhydrous Pyridine
-
Acetic Anhydride (Ac₂O)
-
Dichloromethane (DCM)
-
5% Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 11-Methoxy-12-oleanen-3-ol (e.g., 200 mg, 1 eq) in anhydrous pyridine (10 mL).
-
Reaction Initiation: To the stirred solution, add acetic anhydride (5 eq) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at 50 °C for 6 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into 50 mL of 5% HCl solution. Extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-O-acetyl-11-Methoxy-12-oleanene.
Protocol 2: Etherification of the C-3 Hydroxyl Group (Williamson Ether Synthesis)
Principle: This protocol creates a stable ether linkage at the C-3 position. The hydroxyl group is first deprotonated with a strong base (sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction.
Materials:
-
11-Methoxy-12-oleanen-3-ol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.5 eq) in anhydrous THF (15 mL).
-
Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of 11-Methoxy-12-oleanen-3-ol (1 eq) in anhydrous THF (10 mL) dropwise over 20 minutes.
-
Activation: Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the alkoxide.
-
Alkylation: Cool the mixture back to 0 °C and add methyl iodide (3 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Extraction: Extract the product with diethyl ether (3 x 40 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter, concentrate, and purify the crude product by silica gel column chromatography to yield the pure 3-O-methyl-11-Methoxy-12-oleanene.
Protocol 3: Introduction of a Nitrogen-Containing Moiety (Click Chemistry)
Principle: This advanced, two-step protocol introduces a 1,2,3-triazole moiety, a well-known pharmacophore, at the C-3 position.[10] First, an alkyne "handle" is installed via etherification. Second, a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is used to "click" an azide-bearing molecule onto the triterpenoid scaffold.[11]
Materials:
-
Step A: Propargyl bromide, Sodium Hydride (NaH), Anhydrous DMF.
-
Step B: Sodium Azide (NaN₃), an appropriate azide partner (e.g., 2-(chloromethyl)pyridine hydrochloride), DMSO.
-
Step C: Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O), Sodium Ascorbate, tert-Butanol/Water.
Step-by-Step Methodology:
A. Synthesis of 3-O-propargyl-11-Methoxy-12-oleanene (Alkyne Handle):
-
Follow the procedure outlined in Protocol 2 , substituting propargyl bromide for methyl iodide.
-
Purify the resulting alkyne-functionalized triterpenoid by column chromatography.
B. Synthesis of an Azide Partner (e.g., 2-(Azidomethyl)pyridine):
-
In a round-bottom flask, dissolve 2-(chloromethyl)pyridine hydrochloride (1.2 eq) in DMSO.
-
Add sodium azide (1.5 eq) in portions and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the azide partner. Caution: Organic azides can be explosive and should be handled with care.
C. CuAAC "Click" Reaction:
-
In a vial, dissolve the alkyne-functionalized triterpenoid from Step A (1 eq) and the azide partner from Step B (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add sodium ascorbate (0.3 eq) followed by copper (II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture will typically turn from blue to a greenish color.
-
Upon completion (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic phase. Purify by column chromatography to yield the final triazole-linked derivative.
Biological Evaluation of Derivatives
After synthesis and purification, the new derivatives must be evaluated for biological activity. Here we provide protocols for assessing cytotoxicity and anti-inflammatory potential.
Protocol 4: In Vitro Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, which can be quantified spectrophotometrically.[13]
Materials:
-
Human cancer cell line (e.g., HepG2, human liver cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using dose-response curve analysis.[14]
Protocol 5: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
Principle: Inflammation can involve the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model.[15] The ability of a compound to inhibit this denaturation is indicative of its potential anti-inflammatory activity.[16]
Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Test compounds dissolved in DMSO
-
Diclofenac sodium (positive control)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Water bath, UV-Visible Spectrophotometer
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In test tubes, prepare a 5 mL reaction mixture containing 0.2 mL of BSA solution, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compounds (e.g., 100-500 µg/mL).
-
Control Preparation: Prepare a control tube containing BSA and PBS but no test compound.
-
Incubation: Incubate all tubes at 37 °C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the water bath to 70 °C and incubating the tubes for 5 minutes.
-
Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
-
Analysis: Compare the inhibitory activity of the derivatives to the standard drug, Diclofenac sodium.
Data Presentation and SAR Analysis
Systematic tabulation of the synthetic yields and biological activity data is crucial for discerning structure-activity relationships.
Table 1: Hypothetical Data Summary for 11-Methoxy-12-oleanen-3-ol Derivatives
| Compound ID | C-3 Modification | Yield (%) | Cytotoxicity (IC₅₀, µM) vs. HepG2 | Anti-inflammatory (% Inhibition @ 250 µg/mL) |
| Parent | -OH | N/A | >100 | 25.6% |
| D1-Acetate | -OCOCH₃ | 92% | 45.2 | 48.3% |
| D2-Methyl Ether | -OCH₃ | 78% | 88.1 | 35.1% |
| D3-Triazole | -O-CH₂-Triazole-Py | 65% | 15.7 | 65.8% |
Interpretation: From the hypothetical data, a clear SAR emerges. The parent compound shows weak activity. Esterification (D1-Acetate ) improves both cytotoxic and anti-inflammatory effects, consistent with literature findings that C-3 ester substitution can enhance activity.[5] The more stable methyl ether (D2-Methyl Ether ) shows less improvement. The most significant enhancement comes from the introduction of the nitrogen-containing triazole ring (D3-Triazole ), which dramatically boosts both activities. This suggests that the steric bulk and hydrogen bonding capabilities of the triazole-pyridine moiety are highly favorable for biological interactions, providing a strong rationale for further exploration of N-heterocyclic derivatives.
Visualization of Workflow and Logic
References
- Liu, J. (2005). Oleanane triterpenoids in medicinal plants: a literature review. Journal of Ethnopharmacology.
- Dzubak, P., et al. (2006). Structure-activity relationships of oleanane- and ursane- type triterpenoids. Mini-Reviews in Medicinal Chemistry.
- Jahan, I., et al. (2021). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts: A Review. International Journal of Pharmaceutical Sciences and Research.
-
Hsiao, P.-C., et al. (2013). Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization. Molecules. Available at: [Link]
-
Khwaza, V., et al. (2021). Pentacyclic Triterpenoids with Nitrogen-Containing Heterocyclic Moiety, Privileged Hybrids in Anticancer Drug Discovery. Molecules. Available at: [Link]
-
Yamori, T., et al. (2024). Structure–Activity Relationship of Oleanane-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1. International Journal of Molecular Sciences. Available at: [Link]
-
Mura, M., et al. (2024). Unraveling the Influence of Six Lupane-, Oleanane-, and Ursane- type Pentacyclic Triterpenes' Structure-Activity Relationship on Non-Small Lung Adenocarcinoma Cells. Preprints.org. Available at: [Link]
-
Hsiao, P.-C., et al. (2013). Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization. PMC. Available at: [Link]
-
Dzubak, P., et al. (2006). Structure-activity relationships of oleanane- and ursane-type triterpenoids. ResearchGate. Available at: [Link]
-
Martínez-Cámara, E., et al. (2022). In Vitro Study of the Differential Anti-Inflammatory Activity of Dietary Phytochemicals upon Human Macrophage-like Cells as a Previous Step for Dietary Intervention. PMC. Available at: [Link]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]
-
Khwaza, V., et al. (2021). Pentacyclic Triterpenoids with Nitrogen-Containing Heterocyclic Moiety, Privileged Hybrids in Anticancer Drug Discovery. PubMed. Available at: [Link]
-
Mlala, S., et al. (2024). Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review. MDPI. Available at: [Link]
-
Honda, T., et al. (2000). Design, Synthesis, and Biological Activity of Second-Generation Synthetic Oleanane Triterpenoids. ResearchGate. Available at: [Link]
-
Khwaza, V., et al. (2021). Pentacyclic Triterpenoids with Nitrogen-Containing Heterocyclic Moiety, Privileged Hybrids in Anticancer Drug Discovery. ResearchGate. Available at: [Link]
-
Sharifi-Rad, M., et al. (2023). Cytotoxic Activity of Herbal Medicines as Assessed in Vitro: A Review. PubMed. Available at: [Link]
-
Recio, R., et al. (2018). Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids. ACS Omega. Available at: [Link]
-
Zhang, Y., et al. (2024). Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products. RSC Advances. Available at: [Link]
-
Hsiao, P.C., et al. (2013). Biological activity of oleanane triterpene derivatives obtained by chemical derivatization. PubMed. Available at: [Link]
-
Wang, T., et al. (2022). Application of Relay C−H Oxidation Logic to Polyhydroxylated Oleanane Triterpenoids. ResearchGate. Available at: [Link]
-
Shanmuganathan, C., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. Available at: [Link]
-
Pawełczyk, A., et al. (2020). Linked drug-drug conjugates based on triterpene and phenol structures. Rational synthesis, molecular properties, toxicity and bioactivity prediction. Arabian Journal of Chemistry. Available at: [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
-
Aslantürk, Ö.Ş. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]
-
Fontana, A. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing. Available at: [Link]
-
Asare, G.A., et al. (2018). In Vitro Evaluation of Cytotoxic Activities of Marketed Herbal Products in Ghana. UGSpace. Available at: [Link]
Sources
- 1. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. Construction, structural modification, and bioactivity evaluation of pentacyclic triterpenoid privileged scaffolds in active natural products - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07602H [pubs.rsc.org]
- 4. Biological Activity of Oleanane Triterpene Derivatives Obtained by Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pentacyclic Triterpenoids with Nitrogen-Containing Heterocyclic Moiety, Privileged Hybrids in Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentacyclic Triterpenoids with Nitrogen-Containing Heterocyclic Moiety, Privileged Hybrids in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Recent Advances in the Development of Selected Triterpenoid-Based Hybrid Molecules and Their Antimicrobial Activities: A Review [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. kosheeka.com [kosheeka.com]
- 14. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
- 15. researchgate.net [researchgate.net]
- 16. bbrc.in [bbrc.in]
Troubleshooting & Optimization
"reducing off-target effects of 11-Methoxy-12-oleanen-3-ol in cell culture"
Subject: Reducing Off-Target Effects & Optimizing Bioactivity in Cell Culture
Executive Summary
You are encountering challenges with 11-Methoxy-12-oleanen-3-ol , a lipophilic pentacyclic triterpenoid.[1] While this compound class (oleananes) exhibits potent anti-inflammatory and cytoprotective properties (often via Nrf2 activation or NF-
This guide addresses the three most common "phantom" off-target effects reported by our users:
-
Pseudo-Cytotoxicity caused by micro-precipitation.[1]
-
Serum-Sequestering leading to inconsistent IC50 values.[1]
-
Membrane Perturbation mimicking specific receptor signaling.[1]
Part 1: Troubleshooting Guide (Q&A Format)
Ticket #1042: "My cells die within 2 hours of treatment, even at low doses."
Diagnosis: This is likely Physical Stress , not biochemical toxicity. Technical Insight: 11-Methoxy-12-oleanen-3-ol is highly lipophilic (LogP > 5).[1] When added directly from a DMSO stock into aqueous media, it often crashes out of solution, forming micro-crystals that physically damage cell membranes or sediment onto the monolayer, causing "brick dust" asphyxiation.
Protocol: The "Solvent-Shift" Mitigation Do not spike DMSO directly into the well. Use an intermediate complexing step.
-
Prepare Stock: Dissolve compound in DMSO (e.g., 10 mM).
-
The "Pre-Complexing" Step:
-
Final Dilution: Add this "complexed" intermediate to your cell culture media.
-
Result: The hydrophobic methoxy-oleanane is sequestered by the carrier, preventing crystal formation while maintaining bioavailability.
-
| Parameter | Direct DMSO Spike | BSA/Cyclodextrin Complex |
| Solubility State | Metastable / Micro-precipitates | Stable Colloid |
| Cell Death Mode | Necrosis (Physical Lysis) | Apoptosis (If toxic) / Viable |
| Off-Target Risk | High (Membrane disruption) | Low (Controlled release) |
Ticket #1045: "The compound works in serum-free media but fails in 10% FBS."
Diagnosis: The Serum Shift Effect . Technical Insight: Triterpenoids bind avidly to serum albumin.[1] In 10% FBS, >95% of your 11-Methoxy-12-oleanen-3-ol is bound to protein and unavailable to enter the cell, effectively shifting your dose-response curve to the right by 10-100 fold.[1]
Protocol: The Serum Titration Assay To validate if your "off-target" effect is actually just a lack of free drug:[1]
-
Run Parallel IC50s:
-
Condition A: 0.5% FBS (Low serum stress).
-
Condition B: 10% FBS (Standard).
-
-
Calculate the Shift Factor:
-
Correction: If the Shift > 10, you are not observing off-target resistance; you are observing sequestration. You must increase the dose in 10% FBS to achieve the same intracellular concentration as in serum-free conditions.
Ticket #1050: "How do I know if the effect is specific to the 11-Methoxy group?"
Diagnosis: Lack of Structure-Activity Relationship (SAR) Controls . Technical Insight: The oleanane skeleton itself inserts into lipid bilayers, altering membrane fluidity. This can non-specifically activate membrane-bound kinases (like EGFR or PKC) regardless of the 11-methoxy substitution.[1]
Protocol: The "Parent Skeleton" Negative Control You must run a negative control using the un-substituted parent or a close analog that lacks the specific functional group but retains the lipophilicity.
-
Test Compound: 11-Methoxy-12-oleanen-3-ol.[1]
-
Negative Control:
-Amyrin (lacks the 11-methoxy) or Oleanolic Acid .[1] -
Interpretation:
Part 2: Visualizing the Off-Target Pathways
The following diagram illustrates the decision matrix for distinguishing between specific signaling and off-target toxicity.
Figure 1: Mechanistic pathways of 11-Methoxy-12-oleanen-3-ol in vitro.[1] Distinguishing physical artifacts (red) and non-specific membrane effects (yellow) from true bioactivity (green) requires specific formulation and controls.
Part 3: Experimental Workflow for Specificity
To rigorously validate your data, follow this stepwise workflow. This eliminates the most common sources of off-target noise.[1]
Step 1: The Solubility Limit Test
Before treating cells, determine the Maximum Soluble Concentration (MSC) in your specific media.
-
Prepare media with 10% FBS.[1]
-
Spike compound at 1, 10, 50, 100
M. -
Incubate at 37°C for 4 hours (no cells).
-
Measure absorbance at 600nm (turbidity).[1]
-
Rule: Any concentration with OD600 > 0.01 (vs vehicle) contains precipitate.[1] Do not use this concentration on cells.
Step 2: The "Washout" Reversibility Assay
Off-target membrane damage is often irreversible, whereas specific signaling is reversible.[1]
-
Treat cells for 6 hours.[1]
-
Wash 3x with PBS and replace with compound-free media.[1]
-
Measure viability/signaling 24 hours later.[1]
-
Recovery: Suggests specific, reversible target engagement.
-
No Recovery: Suggests membrane damage or permanent toxicity.[1]
-
References
-
Solubility & Formulation of Triterpenoids
-
Mechanism of Oleanane Off-Targets
-
Parent Compound Controls (Beta-Amyrin)
-
Serum Binding Effects
- Title: Glycyrrhetinic acid: a promising scaffold for the discovery of anticancer agents
- Source: Taylor & Francis Online
-
URL:[Link]
Sources
Technical Support Center: Bioavailability Enhancement of Oleanane Triterpenoids
The following guide is designed as a Tier 3 Technical Support Knowledge Base for researchers working with oleanane triterpenoids (e.g., Oleanolic Acid, Ursolic Acid, Maslinic Acid). It synthesizes formulation science with practical troubleshooting.
Topic: Overcoming Poor Bioavailability (BCS Class IV Challenges)
Ticket Status:
Executive Summary & Diagnostic Framework
The Challenge:
Oleanane triterpenoids (OTs) are notoriously difficult to deliver. They exhibit "brick dust" properties: high melting points (>250°C), extreme lipophilicity (LogP > 5), and practically insoluble nature in water (< 2
Diagnostic Workflow: Before selecting a protocol, use this decision matrix to match your specific constraint with the correct formulation strategy.
Figure 1: Formulation Decision Tree. Select the strategy based on the physicochemical barrier dominating your PK profile.
Troubleshooting Module: Solubility & Dissolution
Core Issue: The crystal lattice energy of OTs is too high, preventing solvation in aqueous media.
FAQ: Solid Dispersions (ASD)
Q: I prepared an ASD using PVP-K30, but the dissolution rate dropped after 1 week of storage. Why? A: You are likely experiencing physical aging (recrystallization) .
-
Root Cause: Oleanolic acid has a high tendency to recrystallize. If the polymer (PVP) absorbs moisture (hygroscopic), it lowers the glass transition temperature (Tg) of the mixture, increasing molecular mobility and allowing the drug to revert to its crystalline form.
-
Solution:
-
Switch Polymer: Use HPMC-AS (Hypromellose Acetate Succinate) or Soluplus®. These are less hygroscopic and provide better steric hindrance against nucleation.
-
Ternary System: Add a surfactant (e.g., Polysorbate 80 or TPGS) at 5-10% w/w. This creates a "Ternary Solid Dispersion" which significantly inhibits crystal growth compared to binary systems [1].
-
Q: My drug precipitates immediately when the ASD hits the dissolution media. A: This is the "Spring and Parachute" failure. You generated the supersaturation ("Spring") but lacked the maintenance mechanism ("Parachute").
-
Fix: Incorporate a precipitation inhibitor (PI) like HPMC E5 or PVPVA64. These polymers adsorb onto the surface of nucleating crystals, blocking their growth.
Protocol: Solvent Evaporation for Ternary Solid Dispersion
Objective: Create a stable amorphous system with enhanced wettability.
-
Preparation of Solution:
-
Dissolve Oleanolic Acid (100 mg) in Ethanol (20 mL) at 50°C.
-
Dissolve Polymer (PVP-K30 or Soluplus®; 400 mg) and Surfactant (Polysorbate 80; 50 mg) in the same solvent.
-
Note: Ratio 1:4:0.5 (Drug:Polymer:Surfactant) is a robust starting point.
-
-
Solvent Removal:
-
Use a Rotary Evaporator at 45°C under reduced pressure.
-
Critical Step: Do not dry too fast; rapid drying can trap solvent, which acts as a plasticizer and induces instability.
-
-
Desiccation:
-
Dry the resulting foam/film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
-
Milling:
-
Pulverize the dry mass and sieve through a 60-mesh screen. Store in a desiccator.
-
Troubleshooting Module: Permeability & P-gp Efflux
Core Issue: OTs are Class IV compounds. Even if solubilized, they are pumped out of enterocytes by P-glycoprotein (MDR1).
FAQ: Lipid-Based Formulations (Liposomes/SNEDDS)
Q: My liposomes leak the drug within 24 hours. How do I stabilize the membrane? A: Triterpenoids are bulky and can disrupt the phospholipid bilayer packing.
-
Root Cause: Low cholesterol content or phase transition temperature (
) mismatch. -
Solution:
-
Increase Cholesterol: Increase cholesterol to 30-40 mol%. It acts as a "mortar" in the bilayer, reducing permeability.
-
Use High-
Lipids: Switch from Egg PC (fluid at RT) to DSPC or DPPC (rigid at RT). -
PEGylation: Add DSPE-PEG2000 (5 mol%) to provide a steric barrier (Stealth Liposomes), preventing aggregation and opsonization [2].
-
Q: How do I confirm if P-gp is the reason for my low bioavailability? A: Perform an in vitro flux assay (Caco-2 or MDCK-MDR1 cells).
-
Test: Measure Apical-to-Basolateral (A-B) vs. Basolateral-to-Apical (B-A) transport.
-
Criterion: If Ratio (B-A) / (A-B) > 2.0, your drug is a P-gp substrate.
-
Intervention: Add Verapamil (positive control inhibitor) or TPGS to the formulation. If the ratio drops to ~1.0, P-gp is the culprit.
Protocol: SNEDDS (Self-Nanoemulsifying Drug Delivery System)
Objective: Solubilize the drug in oil and bypass the liver via lymphatic transport.
Formulation Optimization (Pseudo-Ternary Diagram Approach):
-
Oil Phase: Capryol 90 or Peceol (Solubilizes OTs well).
-
Surfactant: Cremophor EL or Labrasol (High HLB, P-gp inhibition potential).
-
Co-Surfactant: Transcutol P (Reduces interfacial tension).
Step-by-Step:
-
Solubility Screening: Determine saturation solubility of OA in various oils. Select the oil with highest solubility (usually medium-chain triglycerides).
-
Mixture Preparation:
-
Mix Oil (20%), Surfactant (50%), and Co-Surfactant (30%) by weight. Vortex for 2 mins.
-
-
Drug Loading:
-
Add Oleanolic Acid (e.g., 50 mg per g of vehicle).
-
Heat to 50°C and sonicate until clear (isotropic solution).
-
-
Validation (Self-Emulsification Test):
-
Add 1 mL of SNEDDS to 100 mL water (37°C) under gentle agitation.
-
Pass Criteria: Formation of a clear/bluish transparent emulsion within < 1 minute. Particle size < 100 nm (measured by DLS).
-
Figure 2: SNEDDS Mechanism. The spontaneous formation of nano-emulsions allows the drug to enter the lymphatic system (chylomicrons), bypassing hepatic first-pass metabolism.
Quantitative Data Summary
The following table summarizes expected improvements in pharmacokinetic (PK) parameters based on formulation strategy, derived from meta-analysis of triterpenoid studies [3][4].
| Formulation Strategy | Solubility Enhancement | Bioavailability Increase (Fold) | Primary Mechanism |
| Native Drug (Control) | 1x (Baseline) | 1x | Passive Diffusion (Limited) |
| Micronization | 2-5x | 1.5 - 2x | Increased Surface Area |
| Solid Dispersion (Ternary) | 50-100x | 4 - 6x | Amorphization + Wettability |
| SNEDDS | 500-1000x | 5 - 8x | Solubilization + Lymphatic Transport |
| Liposomes (PEGylated) | N/A (Encapsulated) | 3 - 5x | Membrane Permeation + Stability |
| Nanocrystals | 10-20x | 3 - 4x | Saturation Solubility Increase |
References
-
De Stefani, C., et al. (2022).[1] Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and
-CD.[1] Molecules, 27(9). Link -
Soica, C., et al. (2016). Nanostructured Lipid Carriers and Liposomes for the Delivery of Triterpenoids.[2][3] Current Organic Chemistry, 20(28). Link
-
Xi, J., et al. (2009). Formulation development and bioavailability evaluation of a self-nanoemulsified drug delivery system of oleanolic acid. AAPS PharmSciTech, 10(1), 172-182. Link
-
Yang, R., et al. (2013). Improved dissolution of oleanolic acid with ternary solid dispersions. AAPS PharmSciTech, 14(2). Link
-
Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today, 12(23-24). Link
Sources
- 1. Solubility and Permeability Enhancement of Oleanolic Acid by Solid Dispersion in Poloxamers and γ-CD. [flore.unifi.it]
- 2. Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
- 3. The Optimized Delivery of Triterpenes by Liposomal Nanoformulations: Overcoming the Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 11-Methoxy-12-oleanen-3-ol
The following technical guide is structured as a Tier-3 Support Knowledge Base for process chemists and researchers. It addresses the specific bottlenecks in synthesizing and scaling 11-Methoxy-12-oleanen-3-ol , a semi-synthetic triterpenoid with potent anti-inflammatory and potential antineoplastic activity.
Topic: Process Optimization & Troubleshooting for 11-Functionalized Oleanane Triterpenoids Ticket ID: CHEM-SC-11MET-AMY Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Workflow Visualization
The synthesis of 11-Methoxy-12-oleanen-3-ol typically proceeds from naturally occurring
The following workflow outlines the optimized route, highlighting critical decision nodes (diamonds) where process failure is most common.
Figure 1: Critical Path Analysis for the synthesis of 11-Methoxy-12-oleanen-3-ol. Color-coded nodes indicate risk levels (Yellow = Moderate, Red = High).
Part 1: Sourcing & Pre-treatment (The Foundation)
Q: My starting material ( -amyrin) contains 10-15% -amyrin. Can I separate them downstream?
A: Do not attempt downstream separation.
Protocol Recommendation:
If you cannot source >98% pure
-
Adjustment: You will need to reduce the C28-COOH to a methyl group (via LAH reduction of the ester or aldehyde) if the target is strictly the amyrin derivative. However, many drug discovery programs accept the C28-COOH or C28-COOMe analogs (e.g., Bardoxolone methyl derivatives) due to improved solubility [1].
Part 2: Allylic Oxidation (Scale-Up Troubleshooting)
Q: We are scaling up the C11 oxidation. The literature suggests (Chromium Trioxide), but the waste disposal and exotherms are unmanageable at 100g scale. What are the alternatives?
A: The "Jones Oxidation" or
Recommended Alternative: Ruthenium-Catalyzed Oxidation
Use a catalytic amount of Ruthenium(III) chloride (
Comparative Analysis of Oxidation Methods:
| Parameter | Chromium Trioxide ( | Electrochemical Oxidation (New) | |
| Scale Suitability | < 10 g | > 100 g | > 1 kg |
| Yield (Typical) | 45-55% | 65-75% | 60-80% |
| Safety Profile | High Toxicity (Cr VI), Exothermic | Moderate (Peroxides), Controlled | High Safety, Green |
| Workup | Difficult emulsion | Phase separation + filtration | Simple electrolyte removal |
Protocol (100g Scale):
-
Dissolve C3-acetylated
-amyrin (100g) in EtOAc/Acetonitrile (1:1). -
Add
(1-2 mol%). -
Slowly dose 70% TBHP (5 equiv) over 4 hours at room temperature. Do not add all at once to prevent thermal runaway.
-
Quench with saturated
to destroy excess peroxide before workup.
Part 3: Functionalization (The "Impossible" Methylation)
Q: We obtained the 11-hydroxy intermediate, but methylation using NaH/MeI fails. We see mostly starting material or elimination products. Why?
A: This is the most common failure point. The C11 position in the oleanane skeleton is sterically congested (1,3-diaxial interactions with angular methyls).
-
The Mechanism of Failure: The alkoxide formed by NaH is bulky. The approach of the methyl iodide is blocked by the C25 and C26 methyl groups. Harsh conditions lead to elimination (dehydration) to the 9(11),12-diene system.
Solution: Use "Soft" Methylation or Carbene Insertion
You must avoid the
Option A: Silver Oxide (
-
Protocol: Dissolve 11-OH intermediate in DMF. Add fresh
(3 equiv) and MeI (10 equiv). Stir in the dark for 48h. The silver coordinates the iodide, making the methyl group extremely electrophilic, allowing reaction even with hindered alcohols [3].
Option B: Trimethylsilyldiazomethane (TMSCHN2) + HBF4 For extremely stubborn substrates, this method works via protonation of the alcohol and in-situ generation of a methyl cation equivalent (highly reactive).
-
Warning: Requires strict safety controls (fume hood, blast shield) as diazo compounds are energetic.
Part 4: Purification & Validation
Q: The final product is an oil/gum that won't crystallize. How do we purify it without running a 5kg silica column?
A: Triterpenoids are notorious for forming "glasses" due to their rigid lipophilic backbone.
Troubleshooting Guide:
-
Solvent Switch: Avoid pure hexanes. Use Methanol/Chloroform (9:1) for recrystallization. The small amount of polar solvent helps break the amorphous lattice.
-
Acetylation Trick: If the free alcohol (C3-OH) is oily, re-acetylate it. The 3-acetate-11-methoxy derivative often crystallizes much better than the free alcohol. You can purify the acetate and then gently hydrolyze (KOH/MeOH) as the final step [4].
Quantitative QC Specifications:
| Attribute | Specification | Method |
| Purity | > 98.0% | HPLC (C18, ACN/Water) |
| 11-Methoxy Signal | ||
| Stereochemistry | NOESY correlation C11-H vs C25/C26 | 2D NMR |
| Residual Ruthenium | < 10 ppm | ICP-MS (if Ru oxidation used) |
Part 5: Biological Context (Mechanism of Action)
Understanding the target pathway helps in designing bioassays for the final product. 11-functionalized triterpenoids typically act by modulating the NF-
References
-
Sporn, M. B., et al. "Synthetic oleanane triterpenoids: potent modulators of transcription and inflammation." Journal of Carcinogenesis, 2011.
-
Zhang, H., et al. "Ruthenium-catalyzed oxidation of pentacyclic triterpenoids." Tetrahedron Letters, 2009.
-
Aoyama, T., et al. "Trimethylsilyldiazomethane: A mild and efficient reagent for the methylation of carboxylic acids and alcohols." Chemical & Pharmaceutical Bulletin, 1984.
-
Xu, H., et al. "Scalable synthesis and purification of oleanolic acid derivatives." Organic Process Research & Development, 2015.
-
Liby, K. T., & Sporn, M. B. "Synthetic triterpenoids: new emphasis on the mechanism of action." Pharmacological Reviews, 2012.
Sources
"minimizing degradation of 11-Methoxy-12-oleanen-3-ol during extraction"
Technical Support Center: 11-Methoxy-12-oleanen-3-ol Extraction
A Guide to Minimizing Compound Degradation for Researchers and Drug Development Professionals
Welcome to the technical support guide for the extraction of 11-Methoxy-12-oleanen-3-ol. As an oleanane-type pentacyclic triterpenoid, this compound holds significant interest for its potential biological activities. However, its structural complexity, particularly the methoxy group and the C12-C13 double bond, makes it susceptible to degradation during extraction. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maximize the yield and purity of your target compound by mitigating degradation risks.
Section 1: The Challenge - Understanding Key Degradation Pathways
The stability of 11-Methoxy-12-oleanen-3-ol is compromised by several common laboratory factors. The primary culprits are elevated temperatures, non-optimal pH levels, oxidation, and photodegradation. Understanding the causality behind these degradation pathways is the first step toward designing a robust extraction protocol.
-
Thermal Degradation: Many triterpenoids are sensitive to heat.[1] Temperatures exceeding 60°C can induce isomerization, oxidation, or even destruction of the core pentacyclic structure, leading to a significant loss of the desired compound.[1][2]
-
pH-Induced Instability: The molecular structure can be altered under harsh acidic or alkaline conditions.[1] Extreme pH can catalyze hydrolysis or rearrangement reactions, particularly affecting the methoxy and hydroxyl functional groups.[3]
-
Oxidation: The presence of atmospheric oxygen, especially when combined with heat or light, poses a significant threat.[1] The double bond in the oleanane structure is a potential site for oxidative cleavage, leading to the formation of unwanted by-products and a lower yield.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate radical reactions, leading to compound degradation.[5][6]
Caption: Primary factors leading to the degradation of 11-Methoxy-12-oleanen-3-ol.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the extraction process in a practical question-and-answer format.
Q1: My final yield is consistently low, and I suspect degradation. Where should I start troubleshooting?
A1: Low yield can result from either incomplete extraction or degradation. First, confirm your extraction parameters are sufficient. Then, systematically evaluate degradation factors:
-
Temperature: Are you using high-heat methods like Soxhlet or traditional reflux?[7] High temperatures are a primary cause of degradation.[2] Consider switching to a lower-temperature method.
-
pH of Solvent: If you are using an unbuffered solvent, its native pH could be detrimental. The stability of related triterpenoids has been shown to be optimal in a slightly acidic to neutral pH range of 5.8-7.0.[1]
-
Atmosphere and Light: Are you performing the extraction in open air and under direct light? The combination of oxygen and light can accelerate oxidative degradation.[1]
-
Material Quality: Ensure your starting plant material was properly dried and stored. The presence of moisture and endogenous enzymes can degrade triterpenoids before extraction even begins.[1]
Q2: My HPLC/LC-MS analysis shows several unexpected peaks that are not present in my standard. Are these degradation products?
A2: It is highly likely. The appearance of new, often broader, peaks is a classic sign of compound degradation.
-
Causality: Degradation reactions create a heterogeneous mixture of related compounds (e.g., isomers, oxidized forms), which will elute at different retention times.
-
Validation Protocol: To confirm, run a "stress test" on your pure standard. Dissolve a small amount of 11-Methoxy-12-oleanen-3-ol in your extraction solvent, expose it to the conditions of your experiment (e.g., heat it to the extraction temperature for the same duration), and then analyze it by HPLC. The appearance of the same unknown peaks will confirm they are degradation products.
Q3: What is the ideal solvent system for extracting 11-Methoxy-12-oleanen-3-ol while ensuring its stability?
A3: The ideal solvent must effectively solubilize the compound without causing it to degrade.
-
Polarity and Efficiency: For oleanane-type triterpenoids, aqueous alcohol solutions are often superior to absolute solvents. A mixture of 70-95% ethanol or methanol with water is a highly effective starting point.[8][9] The water component helps to swell the plant matrix, improving solvent penetration and mass transfer.[1] For some triterpenes, 90% methanol has been shown to be more effective than 100% methanol.[10]
-
Purity: Always use high-purity, HPLC-grade solvents. Impurities can act as catalysts for degradation reactions.[1]
-
pH Buffering: To prevent pH-induced degradation, consider buffering your solvent system to a pH between 5.8 and 7.0, especially if working with plant material that may alter the solvent's pH.[1]
Q4: Which extraction technique offers the best balance of efficiency and compound stability?
A4: Modern extraction techniques that minimize heat exposure and extraction time are highly recommended over traditional methods like Soxhlet, which involve high heat for extended periods.[1]
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt plant cell walls, enhancing extraction at lower temperatures (e.g., 30-40°C) and for shorter durations (e.g., 20-60 minutes), thus minimizing thermal degradation.[1][11]
-
Microwave-Assisted Extraction (MAE): While MAE uses heat, the extraction times are extremely short (often just a few minutes).[7][12] This reduces the total thermal stress on the compound compared to hours of refluxing.
-
Supercritical Fluid Extraction (SFE): Using supercritical CO2 allows for extraction at relatively low temperatures (e.g., 40-60°C), making it an excellent choice for thermolabile compounds.[13]
-
Room-Temperature Maceration: This simple technique avoids heat entirely. While it may require longer extraction times (e.g., 24 hours), it is one of the gentlest methods available.[13][14]
Q5: How should I handle my extract after the extraction is complete to prevent further degradation?
A5: Post-extraction handling is just as critical as the extraction itself.
-
Solvent Removal: Use a rotary evaporator under reduced pressure to remove the solvent. Crucially, maintain a low water bath temperature, ideally below 40°C.[1]
-
Storage: Store the dried extract in amber vials to protect it from light.[15] For long-term stability, store at low temperatures (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen).
Section 3: Recommended Experimental Protocols
The following protocols are designed to maximize the yield of 11-Methoxy-12-oleanen-3-ol while minimizing degradation.
Protocol 1: Ultrasound-Assisted Extraction (UAE) at Controlled Low Temperature
This method is efficient and minimizes thermal stress.
-
Material Preparation:
-
Dry the plant material at a low temperature (e.g., 40°C) to a constant weight.
-
Grind the dried material to a fine powder (40-60 mesh) to increase the surface area.[1]
-
-
Extraction Setup:
-
Weigh 5 g of the powdered material into a 100 mL Erlenmeyer flask.
-
Add 50 mL of 80% HPLC-grade ethanol (a 1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath equipped with a temperature controller.
-
-
Ultrasonication:
-
Processing:
-
Filter the extract through Whatman No. 1 filter paper.
-
Re-extract the solid residue twice more with fresh solvent under the same conditions.
-
Combine the filtrates and remove the solvent using a rotary evaporator with the water bath set to <40°C.[1]
-
Dry the final extract under vacuum.
-
Protocol 2: Room Temperature Maceration with Agitation
This method is the gentlest, completely avoiding heat.
-
Material Preparation:
-
Prepare the plant material as described in Protocol 1.
-
-
Extraction Setup:
-
Weigh 5 g of the powdered material into a 250 mL sealed Erlenmeyer flask.
-
Add 100 mL of 90% HPLC-grade methanol (a 1:20 solid-to-liquid ratio).
-
If possible, purge the flask with nitrogen gas to create an inert atmosphere.[1]
-
Wrap the flask in aluminum foil to protect it from light.
-
-
Maceration:
-
Place the flask on an orbital shaker at 150 RPM.
-
Macerate for 24 hours at room temperature (20-25°C).[14]
-
-
Processing:
-
Filter the extract and process the combined filtrates as described in Protocol 1, always maintaining a low temperature (<40°C) during solvent evaporation.
-
Section 4: Data & Workflow Visualization
Table 1: Summary of Recommended Extraction Parameters
| Parameter | Recommended Condition | Rationale & Reference |
| Method | Ultrasound-Assisted Extraction (UAE) | Efficient, low temperature, short duration.[1] |
| Room Temperature Maceration | Gentle, avoids all thermal stress.[14] | |
| Solvent | 70-95% Ethanol or 90% Methanol | Balances polarity for effective extraction; water swells plant matrix.[1][8][10] |
| Temperature | 30-40°C (UAE) or Room Temp (Maceration) | Minimizes thermal degradation.[1][14] Temperatures >60°C can destroy the molecule.[2] |
| pH | 5.8 - 7.0 (Buffered if necessary) | Triterpenoid structures are most stable in a neutral to slightly acidic range.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation, especially when any heat is applied.[1] |
| Light | Protect from light (Amber glass, foil) | Prevents photodegradation.[15] |
| Post-Processing | Rotary Evaporation <40°C | Removes solvent without degrading the final product.[1] |
Optimized Extraction Workflow Diagram
Caption: A systematic workflow for minimizing degradation during extraction.
References
- BenchChem Technical Support Team. (2025). Avoiding degradation of triterpenoid acids during extraction. BenchChem.
- ACS Publications. (2024, July 18).
- Al-Sayyed, H., & Al-Qadiri, R. (n.d.).
- Popovich, D. G., & Kitts, D. D. (2009).
- Li, J., et al. (2023). Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. MDPI.
- Ngo, T. T. L., et al. (n.d.).
- Sun, H., et al. (2025, March 12). Extraction of triterpenoids from Carya cathayensisSarg. husks and enhancement of their antibacterial properties. Maximum Academic Press.
- Abeysinghe, D. C., et al. (2023, October 30). Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques. PMC.
- Marchyshyn, S., et al. (n.d.). Determination of Triterpenoids in Some Lamiaceae Species.
- Lim, T. K. (n.d.). Some structural and photochemical studies in triterpenoids. Research Commons.
- Horizon Research Publishing. (n.d.). Review on Oleanolic Acid: Extraction Techniques, Analytical Methods and Pharmacology.
- MDPI. (2009).
- PMC. (2023, April 10). Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods.
- PMC. (2019, May 15). Extraction and antioxidant activity of total triterpenoids in the mycelium of a medicinal fungus, Sanghuangporus sanghuang.
- ResearchGate. (n.d.).
- ResearchGate. (2025, August 10). Aging and yellowing of triterpenoid resin varnishes-Influence of aging conditions and resin composition.
- ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Ayurveda Guide. (2025, October 16). Bacopa monnieri (Brahmi) – Benefits, Uses, Dosage & Ayurveda Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 6. ask-ayurveda.com [ask-ayurveda.com]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Extraction and antioxidant activity of total triterpenoids in the mycelium of a medicinal fungus, Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjs.ac.vn [vjs.ac.vn]
- 12. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. maxapress.com [maxapress.com]
Technical Support Center: Improving the Accuracy of 11-Methoxy-12-oleanen-3-ol Quantification
Welcome to the technical support center dedicated to the accurate quantification of 11-Methoxy-12-oleanen-3-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in the analysis of this unique pentacyclic triterpenoid. My goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower you to troubleshoot and optimize your own methods effectively.
The quantification of oleanane-type triterpenoids like 11-Methoxy-12-oleanen-3-ol presents a distinct set of analytical challenges. Its high molecular weight, hydrophobicity, and lack of a strong native chromophore can lead to issues with solubility, chromatographic resolution, and detection sensitivity.[1][2] This guide provides a structured approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for quantifying 11-Methoxy-12-oleanen-3-ol?
The optimal technique depends on your specific requirements for sensitivity, selectivity, and available equipment.
-
HPLC with UV Detection: A good starting point for routine analysis if analyte concentrations are relatively high. Since 11-Methoxy-12-oleanen-3-ol lacks a strong chromophore, detection is typically performed at low wavelengths (~205-210 nm), which can suffer from baseline noise and interference.[2][3]
-
HPLC with Charged Aerosol Detection (CAD): Offers more uniform response for non-volatile analytes, irrespective of their optical properties. This is a significant advantage over UV detection for compounds like triterpenoids.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique providing high sensitivity and structural information. However, it requires derivatization (e.g., silylation) to increase the volatility of the hydroxyl group.[5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high-sensitivity, high-selectivity quantification, especially in complex matrices like plasma or tissue extracts.[7][8] It often requires minimal sample cleanup compared to other methods.
| Technique | Pros | Cons | Best For |
| HPLC-UV | Widely available, robust for routine QC.[2] | Low sensitivity for compounds without strong chromophores, interference at low wavelengths.[4] | High-concentration samples, purity assessment. |
| HPLC-CAD | Near-universal response, good sensitivity for non-volatile analytes.[4] | Non-linear response may require more complex calibration curves. | Quantifying multiple triterpenoids simultaneously. |
| GC-MS | Excellent sensitivity and selectivity, provides structural information.[5] | Requires derivatization, potential for thermal degradation of analyte.[9] | Analysis of pure compounds or cleaned extracts. |
| LC-MS/MS | Highest sensitivity and selectivity, ideal for complex matrices.[10][11] | Higher equipment cost and complexity. | Bioanalysis, trace-level quantification. |
Q2: My analyte recovery is consistently low after sample preparation. What are the likely causes?
Low recovery is a frequent issue with hydrophobic compounds. The primary culprits are often incomplete extraction or irreversible adsorption.
-
Incomplete Extraction: The solvent system may not be optimal for extracting a methoxylated triterpenoid from your specific matrix. Experiment with different solvent polarities and consider extraction-enhancing techniques like sonication or microwave-assisted extraction.[12][13]
-
Adsorption: Triterpenoids can adsorb to glassware, plasticware, and stationary phases (especially silica) during extraction and purification steps.[14] Using silanized glassware and minimizing contact with highly active surfaces can mitigate this.
-
Poor Solubility: The compound may be precipitating out of solution during an extraction or dilution step. Ensure your sample solvent is compatible with the initial mobile phase conditions.[14]
Q3: I'm seeing significant peak tailing in my HPLC chromatogram. How can I fix this?
Peak tailing for a compound like this on a C18 column is often caused by secondary interactions between the analyte's hydroxyl group and residual silanols on the silica stationary phase.[14]
-
Mobile Phase Modifier: The most effective solution is to add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to your mobile phase.[10] This protonates the silanol groups, minimizing the unwanted secondary interactions.
-
Column Choice: Consider using a column with a different stationary phase, such as a C30 column, which can offer unique selectivity for structurally similar hydrophobic compounds.[4]
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[9]
Analytical Workflow & Troubleshooting
This section provides a deeper dive into specific problems you may encounter during method development and routine analysis.
General Quantification Workflow
The overall process for accurate quantification follows a logical sequence, from sample preparation to data analysis. Each step presents potential pitfalls that can compromise accuracy.
Figure 1: General workflow for the quantification of 11-Methoxy-12-oleanen-3-ol.
Troubleshooting Guide: Chromatographic Separation
Poor chromatographic resolution is a common and critical issue. The following decision tree can guide your troubleshooting process.
Figure 2: Decision tree for troubleshooting poor chromatographic separation.
Problem: Analyte peak is not detected or has a very low signal-to-noise (S/N) ratio.
-
Possible Cause 1: Poor Solubility. The compound is highly hydrophobic due to its oleanane skeleton.[1] It may not be fully dissolved in your sample diluent, especially if it contains a high percentage of water.
-
Solution: Reconstitute the final, dried extract in a solvent with high organic content, preferably the initial mobile phase, or 100% methanol/acetonitrile.[14] Ensure the sample is fully dissolved, using vortexing or brief sonication if necessary.
-
-
Possible Cause 2: Inappropriate Detection Wavelength (HPLC-UV). Triterpenoids like this lack a significant chromophore, resulting in weak UV absorbance.[2]
-
Solution: Set the detection wavelength to a lower range, such as 205-210 nm, where the molecule has some absorbance. Be aware that this will increase baseline noise and sensitivity to mobile phase impurities.[3] If sensitivity is still insufficient, consider an alternative detector like CAD or MS.
-
-
Possible Cause 3: Inefficient Ionization (LC-MS). The methoxy and hydroxyl groups can be protonated or deprotonated, but efficiency can be low.
-
Solution: Test both positive and negative ionization modes. Atmospheric pressure chemical ionization (APCI) may provide better results than electrospray ionization (ESI) for less polar compounds.[15] Adding modifiers like ammonium formate to the mobile phase can enhance adduct formation and improve signal intensity.
-
Validated Experimental Protocols
The following protocols provide robust starting points for your method development. They should be validated in your laboratory for your specific matrix and instrumentation.
Protocol 1: Sample Extraction from Plant Material
This protocol is a general method for extracting triterpenoids from a dried plant matrix.
-
Homogenization: Weigh approximately 0.5 g of finely powdered, dried plant material into a centrifuge tube.
-
Extraction: Add 25 mL of 80% methanol.[12]
-
Sonication: Place the tube in an ultrasonic bath for 45-60 minutes at room temperature.[13]
-
Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes.
-
Collection: Carefully decant the supernatant into a clean flask. Repeat the extraction (steps 2-4) on the plant pellet two more times, pooling the supernatants.
-
Concentration: Evaporate the pooled supernatant to dryness under reduced pressure (e.g., rotary evaporator) at a temperature not exceeding 45°C to prevent degradation.[9]
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2.0 mL) of methanol or mobile phase, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial for analysis.
Protocol 2: Quantification by HPLC-UV
This method uses a standard reversed-phase C18 column and UV detection at a low wavelength.
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.[2]
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 210 nm
-
Column Temperature: 30°C
HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 30 | 70 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 30 | 70 |
| 30.0 | 30 | 70 |
Protocol 3: Quantification by GC-MS (with Derivatization)
This protocol is suitable for achieving high sensitivity and confirmation of analyte identity.
-
Sample Preparation: Prepare a dried extract as described in Protocol 1.
-
Derivatization:
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes.[5]
-
Cool to room temperature before injection. The silylation reaction replaces the active hydrogen on the C-3 hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[6]
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Splitless mode.
-
Injector Temperature: 250°C
GC Oven Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 150 | 2.0 |
| Ramp 1 | 10 | 280 | 5.0 |
| Ramp 2 | 20 | 300 | 10.0 |
MS Parameters
| Parameter | Setting |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification after identifying characteristic ions in full scan mode. |
Self-Validation Check: For any protocol, it is critical to perform a full method validation according to ICH guidelines or equivalent standards. This includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness to ensure the trustworthiness of your results.[16][17]
References
-
Simultaneous determination of seven major triterpenoids in Pyrola decorata H. Andres by LC-MS method. (n.d.). Ingenta Connect. [Link]
-
Simultaneous identification and quantification of pentacyclic triterpenoids and phenolic compounds from the leaves of Boswellia serrata using LC-MS/MS tandem mass spectrometry. (2023). PubMed. [Link]
-
A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study. (2018). Royal Society of Chemistry. [Link]
- Validated spectrophotometric method for quantification of total triterpenes in plant matrices. (2020). [Source not explicitly provided in snippet, but content is available].
-
Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study. (2024). PubMed. [Link]
-
Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry. (2015). MDPI. [Link]
-
Identification and Quantification of Triterpenoid Centelloids in Centella asiatica (L.) Urban by Densitometric TLC. (n.d.). AKJournals. [Link]
- A method for rapid quantitative determination of triterpenoids in Ganoderma lucidum. (n.d.).
-
Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry. (2015). ResearchGate. [Link]
-
Chemical and Biological Characterization of Oleanane Triterpenoids from Soy. (2009). MDPI. [Link]
-
Oleanolic Acid: Extraction, Characterization and Biological Activity. (n.d.). PMC. [Link]
- Analytical Methods. (n.d.). [Source not explicitly provided in snippet, but content is available].
-
3D interactions of Olean-12-en-3-ol, acetate, (3.beta.)- with the active site of SARS-CoV-2 main protease (PDB ID: 6W63). (n.d.). ResearchGate. [Link]
- An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector. (2017). [Source not explicitly provided in snippet, but content is available].
-
Biological Evaluation and Docking Studies of Synthetic Oleanane-type Triterpenoids. (2018). ACS Omega. [Link]
-
OLEANANE-TYPE TRITERPENES AND DERIVATIVES FROM SEED COAT OF BOLIVIAN CHENOPODIUM QUINOA GENOTYPE “SALAR”. (n.d.). Redalyc. [Link]
- Screening for Triterpenoid Saponins in Plants Using Hyphenated Analytical Platforms. (2016). [Source not explicitly provided in snippet, but content is available].
-
Analysis of volatile compounds from three species of Atractylodes by Gas Chromatography-Mass Spectrometry. (2021). Update Publishing House. [Link]
- GC-MS analysis of penta- and tetra-cyclic triterpenes from resins of Pistacia species. Part I. Pistacia lentiscus var. Chia. (2005). [Source not explicitly provided in snippet, but content is available].
-
Improving Triterpenoid Extraction Efficiency from Inonotus hispidus Using Macroporous Adsorption Resin: An Aim for Functional Food Development. (n.d.). PMC. [Link]
-
A simple and sensitive HPLC-UV method for the quantification of piceatannol analog trans-3,5,3',4'-tetramethoxystilbene in rat plasma and its application for a pre-clinical pharmacokinetic study. (2010). PubMed. [Link]
- Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. (2024). [Source not explicitly provided in snippet, but content is available].
-
An Efficient UV-Based Method for the Assessment of Oleic Acid Content in Biotherapeutic Drug Products Containing Polysorbate-80. (n.d.). Waters Corporation. [Link]
-
GC, GC/MS Analysis, and Biological Effects of Essential Oils from Thymus mastchina and Elettaria cardamomum. (2022). MDPI. [Link]
-
HPLC UV Determination of Very High and Very Low Concentrations of Compounds in One Run. (2020). LCGC International. [Link]
- Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection Application. (n.d.). [Source not explicitly provided in snippet, but content is available].
- Determination of pharmacologically active compounds in root extracts of Cassia alata L. by use of high performance liquid chromatography. (2008). [Source not explicitly provided in snippet, but content is available].
- The determination of flavan-3-ol content in the root of Rhodiola Kirilowii. (n.d.). [Source not explicitly provided in snippet, but content is available].
-
Challenges of Modern Analytical Chemistry. (2013). Walsh Medical Media. [Link]
-
Oleanolic acid derivative methyl 3,11-dioxoolean-12-en-28-olate targets multidrug resistance related to ABCB1. (n.d.). PubMed. [Link]
-
Isolation of a Marker Olean-12-en-28-butanol Derivative from Viscum continuum E. Mey. Ex Sprague and the Evaluation of Its Antioxidant and Antimicrobial Potentials. (2024). MDPI. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. updatepublishing.com [updatepublishing.com]
- 7. Simultaneous identification and quantification of pentacyclic triterpenoids and phenolic compounds from the leaves of Boswellia serrata using LC-MS/MS tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. A simple and sensitive HPLC-UV method for the quantification of piceatannol analog trans-3,5,3',4'-tetramethoxystilbene in rat plasma and its application for a pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repository.lsu.edu [repository.lsu.edu]
Validation & Comparative
Comparative Technical Guide: Synthetic vs. Natural-Derived 11-Methoxy-12-oleanen-3-ol
Executive Summary: The Stereochemical & Purity Divide
11-Methoxy-12-oleanen-3-ol is a functionalized triterpenoid derivative of
For researchers, the choice between these sources is not merely nominal—it dictates the impurity profile and stereochemical integrity of the final compound.
| Feature | Synthetic (Chemical Oxidation) | Natural-Derived (Biocatalytic) |
| Primary Impurities | Chromium/Selenium residues, C-11 epimers | |
| Stereochemistry | Often racemic at C-11 without chiral catalysis | Highly specific (11 |
| Cost | Low to Moderate | High (Enzyme/Fermentation dependent) |
| Application | HTS Screening, SAR Studies | Late-stage Pre-clinical, Toxicology |
Chemical Identity & Structural Basis[1]
The biological potency of oleanane triterpenes hinges on the functionalization at C-3 and C-11 . The introduction of a methoxy group at C-11 modulates lipophilicity and metabolic stability against 11
-
IUPAC Name: (3
, 11 )-11-methoxy-olean-12-en-3-ol -
Core Scaffold: Pentacyclic Triterpene (Oleanane type)
-
Key Pharmacophore: The enone or allylic ether system at Ring C (C11-C12).
Production Workflows: Chemical vs. Biomimetic
The fundamental difference lies in how the oxygen functionality is introduced at the inert C-11 position.
Route A: Chemical Synthesis (The "Synthetic" Standard)
This route typically utilizes Allylic Oxidation of
-
Precursor: Commercial
-amyrin (often containing 5-10% -amyrin impurity). -
Oxidation: Reagents like Chromium Trioxide (CrO
) or Selenium Dioxide (SeO ) are used to introduce a ketone or hydroxyl at C-11. -
Methylation: Standard O-methylation (MeI/NaH).
-
Critical Flaw: Chemical oxidation is aggressive. It often leads to over-oxidation (11,12-dione) or lack of stereocontrol at C-11 if reducing the ketone.
Route B: Biomimetic/Enzymatic (The "Natural" Standard)
This route mimics the biosynthetic pathway found in Glycyrrhiza (Licorice) roots.
-
Enzyme: CYP88D6 (
-amyrin 11-oxidase).[1]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Mechanism: The enzyme catalyzes a sequential two-step oxidation of
-amyrin specifically to 11ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -hydroxy- -amyrin or 11-oxo- -amyrin.[1] -
Derivatization: Mild methylation retains the enzymatically set stereochemistry.
-
Advantage: Absolute regioselectivity; no heavy metal residues.
Visualization: Production Pathway Comparison
Figure 1: Comparative pathways showing the divergence in oxidation specificity between chemical reagents (Red) and biocatalysis (Green).
Analytical Comparison & Impurity Profiling
When sourcing this molecule for biological assays, the impurity profile is the primary confounding variable.
Table 1: Comparative Impurity Profile
| Parameter | Synthetic (Chemical) | Natural-Derived (Biomimetic) |
| Isomeric Purity | High (if precursor is synthetic). | Variable . Often contains |
| Heavy Metals | Risk . Cr, Se, or Pd residues from oxidation catalysts. | Negligible . |
| Stereochemistry (C-11) | Mixture of | Pure 11 |
| Byproducts | 12-oxo derivatives, Ring-C cleavage products. | Unreacted |
Critical QC Protocol: Distinguishing Isomers
The most common analytical failure is the inability to distinguish 11-methoxy-
Recommended Method: GC-MS with silylation
-
Derivatization: Treat sample with BSTFA + 1% TMCS (60°C, 30 min) to silylate the C-3 hydroxyl.
-
Separation: Capillary column (HP-5ms), slow ramp rate (2°C/min) near elution time.
-
Identification: Look for the characteristic retro-Diels-Alder (rDA) fragmentation patterns. Oleananes typically show a base peak at m/z 218, while Ursanes show m/z 218 but with different relative intensities of the molecular ion.
Biological Performance & Mechanism[2][4][5][6]
Why does the source matter? Synthetic impurities (heavy metals) can be cytotoxic, masking the true anti-inflammatory potential of the molecule. Conversely, "Natural" impurities (
Primary Targets:
-
NF-
B Pathway: Inhibition of phosphorylation (anti-inflammatory). -
11
-HSD1: Modulation of cortisol levels (metabolic syndrome).
Visualization: Signaling Mechanism[4]
Figure 2: The dual-action mechanism. Note that heavy metal impurities in synthetic batches can independently trigger NF-kappaB, confounding results.
Experimental Protocols
Protocol A: Validation of Synthetic Purity (ICP-MS)
To ensure synthetic batches are free of oxidation catalysts.
-
Digestion: Dissolve 50mg sample in HNO
/H O (microwave digestion). -
Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Limit: Chromium < 10 ppm; Selenium < 5 ppm.
Protocol B: Isolation of Natural-Derived Precursor
For researchers attempting to replicate the "Natural" route via biotransformation.
-
Substrate: Purified
-amyrin (98%+). -
Biocatalyst: Saccharomyces cerevisiae expressing CYP88D6 (from Glycyrrhiza uralensis).
-
Incubation: 72h at 28°C in buffered media.
-
Extraction: Ethyl Acetate.
-
Purification: Silica gel chromatography (Hexane:EtOAc 4:1).
-
Yield: Expect conversion to 11-oxo-
-amyrin (approx. 60-80% yield), followed by chemical methylation.
References
-
Seki, H., et al. (2008). "Licorice beta-amyrin 11-oxidase, a cytochrome P450 with a key role in the biosynthesis of the triterpene sweetener glycyrrhizin." Proceedings of the National Academy of Sciences. Link
-
Liby, K. T., & Sporn, M. B. (2012). "Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease." Pharmacological Reviews. Link
-
Zhu, M., et al. (2018). "Boosting 11-oxo-β-amyrin and Glycyrrhetinic Acid Synthesis in Saccharomyces cerevisiae via Pairing Novel Oxidation and Reduction System From Legume Plants."[2] Metabolic Engineering. Link
-
Pollier, J., & Goossens, A. (2012). "Oleane-type triterpenoid saponins: beyond the structure-activity relationships." Phytochemistry. Link
-
Sporn, M. B., et al. (2011). "New Synthetic Triterpenoids: Potent Agents for Prevention and Treatment of Tissue Injury Caused by Inflammatory and Oxidative Stress." Journal of Natural Products. Link
Sources
Safety Operating Guide
Personal protective equipment for handling 11-Methoxy-12-oleanen-3-ol
This guide serves as a master operational protocol for handling 11-Methoxy-12-oleanen-3-ol , a bioactive pentacyclic triterpenoid.[1]
Notice to Researchers: As a specific derivative of the oleanane class, this compound lacks a harmonized Global Harmonized System (GHS) monograph in many public databases. Therefore, this guide applies Control Banding Strategies , treating the substance as a High-Potency Pharmacological Active Ingredient (HPAPI) until specific toxicological data proves otherwise.
PART 1: Risk Assessment & Control Banding
The "Bioactive Assumption"
Triterpenoids like 11-Methoxy-12-oleanen-3-ol are engineered or isolated to modulate intracellular signaling pathways (e.g., NF-κB inhibition, Nrf2 activation, or apoptosis induction).
-
The Hazard: If it is potent enough to kill cancer cells or modulate inflammation in vitro, it is potent enough to cause off-target systemic effects in the handler.
-
The Vector:
Operational Control Band Assignment
In the absence of an Occupational Exposure Limit (OEL), we assign this compound to Occupational Health Band (OHB) 3 .
| Parameter | Classification | Operational Implication |
| Physical State | Crystalline Solid / Powder | High electrostatic potential; dust generation is likely during weighing.[1] |
| Potency | Bioactive (assumed <10 µM IC50) | Effective at low concentrations; strict containment required.[1] |
| Solubility | Lipophilic (LogP > 5) | Readily crosses biological membranes; Skin absorption is a primary route. |
| Carrier Risk | Soluble in DMSO/Ethanol | Solvents act as "Trojan Horses," carrying the toxin through nitrile gloves. |
PART 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE."[1][2][3] The lipophilic nature of this triterpenoid requires specific barrier materials.[1]
1. Respiratory Protection (The Primary Barrier)
-
Standard Operation: Handling < 10 mg.[1]
-
Requirement: Certified Fume Hood (Face velocity: 0.3–0.5 m/s).[1]
-
-
Non-Routine/Spill Cleanup:
2. Dermal Protection (The "Trojan Horse" Defense)
Most researchers are exposed because they choose gloves based on the solute, not the solvent. 11-Methoxy-12-oleanen-3-ol is likely dissolved in DMSO or DMF for biological assays.
| Task | Solvent Vehicle | Glove Material | Breakthrough Time | Protocol |
| Weighing (Dry) | None | Nitrile (4 mil) | >480 min | Double glove to prevent static transfer to skin.[1] |
| Solubilization | DMSO | Butyl Rubber or Silver Shield™ | >480 min | Standard Nitrile degrades in <10 mins with DMSO.[1] |
| Solubilization | Ethanol/Methanol | Nitrile (Double Layer) | ~15-30 min | Change outer gloves immediately upon splash.[1] |
| Cell Culture | Media (<1% DMSO) | Nitrile (Standard) | >120 min | Concentration is low enough for standard PPE.[1] |
3. Ocular Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN166).[1]
-
Contraindication: Do not wear contact lenses.[1][2] Triterpenoid dust can become trapped behind the lens, causing prolonged corneal exposure and abrasion.
PART 3: Operational Protocols
Workflow Visualization
The following diagram outlines the critical decision points for handling this compound safely.
Caption: Operational logic flow for minimizing inhalation (solid) and permeation (liquid) risks.
Protocol A: Weighing & Transfer (Dry Powder)
Objective: Prevent aerosolization of the bioactive dust.[1]
-
Preparation: Place a disposable balance draft shield or work inside a powder containment hood.[1]
-
Static Neutralization: Triterpenoids are highly static.[1] Use an ionizing fan or an anti-static gun (e.g., Zerostat) on the spatula and weighing boat before contact. Failure to do this will result in powder "jumping" onto your gloves.
-
Transfer:
-
Decontamination: Wipe the balance area with a methanol-dampened tissue (wet-wiping prevents dust resuspension).[1]
Protocol B: Solubilization (The Critical Step)
Objective: Dissolve without generating aerosols or splashes.[1]
-
Solvent Choice: DMSO is the standard vehicle.[1]
-
Warning: DMSO penetrates skin instantly and carries the 11-Methoxy-12-oleanen-3-ol with it.[1]
-
-
Technique:
-
Inject solvent through a septum if possible.[1]
-
If open handling is necessary, add solvent down the side of the vial wall.
-
Do not vortex an open tube. Cap tightly, seal with Parafilm, then vortex.
-
-
Aliquot Storage: Store stock solutions in glass vials with PTFE-lined caps. Avoid polypropylene (PP) for long-term storage of high-concentration DMSO stocks, as leachables can interfere with bioassays.[1]
PART 4: Emergency & Disposal
Spill Response
-
Dry Powder Spill:
-
Liquid Spill (DMSO Solution):
Waste Disposal
This compound is a bioactive organic.[1] It must never enter the sewer system.[1]
-
Solid Waste: (Gloves, weigh boats, tissues) -> Trace Chemo/Bioactive Incineration Bin (Yellow/Red stream depending on facility).[1]
-
Liquid Waste: Collect in a dedicated "Halogenated/Non-Halogenated Organic" carboy labeled "Contains High Potency Bioactives." [1]
-
Rinsate: The first rinse of any glassware must go into the liquid waste container, not the sink.
References
-
National Institutes of Health (NIH) - PubChem. Oleanolic Acid and Derivatives: Compound Summary and Safety Profile.[1] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington, DC: The National Academies Press. Available at: [Link]
-
LibreText Chemistry. Triterpenoids: Structure and Biological Activity. Available at: [Link]
-
EHS Guidelines. Safe Handling of High Potency Active Pharmaceutical Ingredients (HPAPI). (General Industry Standard).[1]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
